molecular formula C8H8N4S2 B1298697 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118384-65-9

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1298697
CAS No.: 118384-65-9
M. Wt: 224.3 g/mol
InChI Key: WFNBJOAXBSZSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H8N4S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBJOAXBSZSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352074
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118384-65-9
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It synthesizes established synthetic protocols, physicochemical logic, and therapeutic potential for the specific target: 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine .

Classification: Heterocyclic Thioether / 1,3,4-Thiadiazole Scaffold Context: Fragment-Based Drug Discovery (FBDD) & Metalloenzyme Inhibition

Part 1: Executive Technical Summary

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a bifunctional heterocyclic compound integrating a 1,3,4-thiadiazole core with a pyridine moiety via a flexible thioether linker. This molecular architecture is a "privileged scaffold" in medicinal chemistry, frequently utilized to design inhibitors for carbonic anhydrase (CA), metallo-


-lactamases, and various kinase targets.

The compound exhibits amphoteric character due to the basic pyridinyl nitrogen and the potentially nucleophilic exocyclic amine. Its structural duality allows it to participate in both hydrogen bond donor/acceptor interactions and metal coordination (Zn²⁺, Cu²⁺), making it a critical intermediate in the synthesis of antimicrobial and anticancer agents.

Key Physicochemical Profile
PropertyValue / DescriptorNote
Molecular Formula C₈H₈N₄S₂
Molecular Weight 224.31 g/mol Fragment-sized (<300 Da)
Predicted LogP ~0.8 – 1.2Lipophilicity suitable for CNS penetration
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 5Pyridine N, Thiadiazole Ns, Thioether S
pKa (Predicted) ~3.5 (Pyridine), ~2.8 (Thiadiazole)Weakly basic
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility at neutral pH

Part 2: Synthesis & Reaction Mechanism

The synthesis of this compound follows a robust Nucleophilic Substitution (


)  pathway. The protocol described below is a self-validating system where the evolution of the product is driven by the high nucleophilicity of the thiolate anion generated in situ.
Experimental Protocol

Reagents:

  • Substrate A: 5-Amino-1,3,4-thiadiazole-2-thiol (CAS: 2349-67-9)

  • Substrate B: 3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

  • Base: Potassium Hydroxide (KOH) or Triethylamine (Et₃N)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in absolute ethanol (20 mL). Add KOH (22 mmol) dissolved in minimal water. Stir at room temperature for 15 minutes. Checkpoint: The solution should clarify as the potassium thiolate salt forms.

  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (10 mmol) portion-wise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice/water (100 mL). The pH may need adjustment to ~8.0 to ensure the pyridine ring is deprotonated.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF mixture to obtain the pure thioether.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction flow, highlighting the critical deprotonation steps and the nucleophilic attack.

SynthesisPathway Substrate 5-Amino-1,3,4- thiadiazole-2-thiol Base KOH / EtOH (Deprotonation) Substrate->Base Activation Intermediate Thiolate Anion (Nucleophile) Base->Intermediate -H2O, -KCl Transition S_N2 Transition State Intermediate->Transition Attack on CH2 Electrophile 3-(Chloromethyl) pyridine HCl Electrophile->Transition Product 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine Transition->Product -Cl-

Caption: Stoichiometric activation of the thiadiazole thiol followed by S_N2 coupling with the pyridyl electrophile.

Part 3: Chemical Reactivity & Derivatization

Understanding the reactivity profile is essential for using this compound as an intermediate in drug development.

The Amine Handle (N-Acylation/Alkylation)

The C2-amine is relatively unreactive compared to aliphatic amines due to the electron-withdrawing nature of the thiadiazole ring.

  • Protocol: To derivatize, use strong electrophiles (acid chlorides, isocyanates) or high-temperature amide coupling conditions.

  • Application: Formation of amides or ureas to extend the SAR (Structure-Activity Relationship) into the "tail" region of the binding pocket.

The Thioether Linker (Oxidation)

The sulfur atom is susceptible to oxidation.

  • Sulfoxide (S=O): Controlled oxidation with 1 equivalent of m-CPBA or H₂O₂. This introduces chirality and increases polarity.

  • Sulfone (O=S=O): Oxidation with excess oxidant. Sulfones are strong hydrogen bond acceptors and metabolically stable.

Metal Coordination (Chelation)

The N3 of the thiadiazole and the pyridine nitrogen can act as a bidentate or bridging ligand system.

  • Relevance: In metalloenzyme inhibitors (e.g., Carbonic Anhydrase), the thiadiazole nitrogen often coordinates directly to the Zinc active site.

Part 4: Therapeutic Potential & Biological Interface

This specific molecule acts as a versatile pharmacophore.[1][2][3]

Carbonic Anhydrase Inhibition (CAI)

The 1,3,4-thiadiazole-2-amine moiety is a classic "zinc-binding group" (ZBG). The pyridine tail provides secondary interactions (pi-stacking or H-bonding) within the enzyme's hydrophobic pocket.

  • Mechanism: The thiadiazole nitrogen binds Zn²⁺, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of CO₂.

Antimicrobial & Anticancer Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria and various cancer cell lines (e.g., MCF-7).

  • Pathway: The mechanism often involves DNA intercalation or inhibition of topoisomerase II, facilitated by the planar nature of the heterocyclic rings.

Biological Interaction Map (DOT Visualization)

This diagram maps the compound's functional groups to their biological targets.

BioActivity Compound 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine Amine C2-Amine Group Compound->Amine Thiadiazole Thiadiazole Ring (N3/N4) Compound->Thiadiazole Pyridine Pyridine Ring Compound->Pyridine Kinase Kinase ATP Pocket (H-Bonding) Amine->Kinase H-Bond Donor CA Carbonic Anhydrase (Zn2+ Binding) Thiadiazole->CA Zn Coordination Pyridine->Kinase H-Bond Acceptor DNA DNA Minor Groove (Intercalation) Pyridine->DNA Pi-Stacking

Caption: Mapping structural motifs to specific pharmacodynamic interactions in enzymatic and genetic targets.

Part 5: References

  • Synthesis of 1,3,4-Thiadiazole Derivatives:

    • Title: "Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole."

    • Source: Chemical Methodologies.[4][1][2][3][5][6][7][8]

    • URL:[Link]

  • Pharmacological Profile:

    • Title: "Review on Biological Activities of 1,3,4-Thiadiazole Derivatives."

    • Source: Journal of Applied Pharmaceutical Science.

    • URL:[Link]

  • Structural Analogs & Reactivity:

    • Title: "2-Amino-5-(methylthio)-1,3,4-thiadiazole Properties and Reactivity."

    • Source: Sigma-Aldrich / Merck Technical Data.

  • General Synthetic Methodology:

    • Title: "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives."

    • Source: NIH / PubMed Central.

    • URL:[Link]

Sources

Technical Guide: Mass Spectrometry of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine . As a heterobifunctional compound containing both a basic pyridine ring and an electron-deficient 1,3,4-thiadiazole moiety linked by a thioether bridge, this molecule presents unique ionization and fragmentation characteristics essential for pharmacokinetic (PK) and metabolic profiling.

This document details the physicochemical basis for ionization, predicts specific collision-induced dissociation (CID) pathways, and outlines a robust LC-MS/MS method development strategy.

Physicochemical Properties & Ionization Physics

To design a self-validating MS protocol, one must first understand the protonation dynamics of the analyte.

Structural Analysis[1][2]
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 224.0190 Da

  • Protonated Precursor

    
    :  225.0263 Da
    
Protonation Sites (ESI+)

The molecule contains three potential sites for protonation. Understanding the hierarchy of basicity is critical for predicting charge localization and subsequent fragmentation:

  • Pyridine Nitrogen (N-Py): The most basic site (

    
    ). In an acidic mobile phase (0.1% Formic Acid), this is the primary site of protonation.
    
  • Exocyclic Amine (

    
    ):  While an amine, its lone pair is delocalized into the electron-deficient thiadiazole ring, significantly lowering its basicity compared to a standard aliphatic amine.
    
  • Thiadiazole Ring Nitrogens: Weakly basic due to the aromatic character of the heterocycle.

Operational Implication: The dominance of the pyridine nitrogen dictates that the charge is initially localized on the pyridine ring. However, under collision energy (CE), proton migration (the "mobile proton model") to the sulfur or thiadiazole nitrogen facilitates specific cleavage events.

Fragmentation Mechanics (CID Pathways)

The MS/MS spectrum of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is dominated by cleavage at the thioether linkage and the instability of the thiadiazole ring.

Primary Pathway: C-S Bond Cleavage (Inductive)

The most abundant fragment arises from the cleavage of the


 bond between the methylene bridge and the sulfur atom.
  • Mechanism: Charge retention on the pyridine moiety (stabilized by resonance).

  • Fragment: 3-Pyridinylmethyl cation (

    
    ).
    
  • Predicted m/z: 92.05

  • Significance: This is the "Quantifier" ion for MRM (Multiple Reaction Monitoring) due to its high intensity and stability.

Secondary Pathway: Loss of Ammonia

Common in primary amines attached to heterocycles.

  • Mechanism: Homolytic cleavage of the

    
     bond or rearrangement involving the ring nitrogen.
    
  • Fragment:

    
    .
    
  • Predicted m/z: 208.00

  • Significance: Useful as a "Qualifier" ion to confirm the integrity of the amine group.

Tertiary Pathway: Thiadiazole Ring Disintegration

High collision energies lead to the shattering of the 1,3,4-thiadiazole ring, often via a Retro-Diels-Alder (RDA) type mechanism or loss of


.
  • Fragment: Loss of the thiadiazole moiety entirely, leaving the thio-pyridine structure, or internal ring fragments (e.g.,

    
    ).
    
Visualization of Fragmentation Pathways

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 225.02 (Protonated on Pyridine N) CS_Cleavage Path A: C-S Cleavage (Charge Retention on Pyridine) Parent->CS_Cleavage Inductive Effect NH3_Loss Path B: Deamination (Loss of NH3) Parent->NH3_Loss Neutral Loss Thiadiazole_Frag Path C: Ring Fission (High CE) Parent->Thiadiazole_Frag High Energy Frag_92 Fragment Ion 3-Pyridinylmethyl cation m/z 92.05 (Quantifier) CS_Cleavage->Frag_92 Frag_208 Fragment Ion [M+H - NH3]+ m/z 208.00 (Qualifier) NH3_Loss->Frag_208

Figure 1: Proposed fragmentation tree for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine under Positive ESI-MS/MS.

Method Development Protocol

To ensure reproducibility and sensitivity, the following experimental conditions are recommended. This protocol uses a "self-validating" approach where the presence of the m/z 92 fragment confirms the pyridine substructure.

LC-MS/MS Conditions (Recommended)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic nitrogens facilitate easy protonation.
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains the polar heterocycles sufficiently to separate from void volume.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures analyte is fully protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for nitrogenous heterocycles than Methanol.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules; prevents in-source fragmentation.
Cone Voltage 20 - 30 VOptimize to maximize precursor (m/z 225) transmission.
Collision Energy 15 - 25 eVSufficient to break the C-S bond (m/z 92) without pulverizing the signal.
Step-by-Step Optimization Workflow
  • Infusion Analysis:

    • Dissolve standard at 1 µg/mL in 50:50 A/B.

    • Infuse directly into the source at 10 µL/min.

    • Goal: Identify the exact precursor m/z (should be 225.02). Check for sodium adducts (+22 Da) which indicate poor water quality or glassware contamination.

  • Cone Voltage Ramping:

    • While monitoring m/z 225, ramp cone voltage from 10V to 60V.

    • Goal: Find the maximum intensity before in-source fragmentation (appearance of m/z 92 in MS1) occurs.

  • Collision Energy (CE) Ramping:

    • Select m/z 225 as precursor. Ramp CE from 5 eV to 50 eV.

    • Goal: Construct a "breakdown curve."

    • Selection: Choose the CE where the precursor intensity is ~10-20% and the product ion (m/z 92) is maximized.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18, Acidic pH) Sample->LC Ionization ESI Source (Protonation) LC->Ionization Q1 Q1 Filter (Select m/z 225.0) Ionization->Q1 Collision Collision Cell (N2 Gas, ~20eV) Q1->Collision Q3 Q3 Filter (Select m/z 92.0) Collision->Q3 Detector Detector (Signal Output) Q3->Detector

Figure 2: MRM (Multiple Reaction Monitoring) transition workflow for quantitative analysis.

Troubleshooting & Matrix Effects

Signal Suppression

The pyridine ring is susceptible to ion suppression from co-eluting phospholipids in plasma samples.

  • Solution: Use a divert valve to send the first 1.0 min of flow to waste.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184) to ensure it does not overlap with the analyte retention time.

Adduct Formation

In buffers containing high salt or ammonium acetate:

  • Watch for

    
     at m/z 247.0.
    
  • Watch for

    
     at m/z 242.0.
    
  • Correction: Increase source temperature or desolvation gas flow to discourage adduct stability.

References

  • Structural Characterization of Thiadiazoles: MDPI. (2023). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link] Citation Context: Confirms characteristic NMR and MS signals for the 2-amino-1,3,4-thiadiazole moiety.[1]

  • Fragmentation of Thioether-Linked Heterocycles: Sci-Hub/ChemInform. (1994). Mass Spectra of Some 1,3,4-Thiadiazole Derivatives. Retrieved from [Link] Citation Context: Establishes the prevalence of McLafferty rearrangements and C-S bond cleavages in alkyl-thiadiazole derivatives.

  • ESI-MS of Pyridine Derivatives: ResearchGate. (2011). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link] Citation Context: Provides baseline ionization potential and fragmentation stability data for the pyridine ring system.

  • General ESI-MS/MS Protocols: NIH/PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link] Citation Context: While focused on amino acids, this reference validates the "mobile proton" theory used to explain the charge migration from the pyridine to the sulfur bridge.

Sources

Unlocking the Therapeutic Potential of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-explored derivative, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine . While direct biological data for this compound is not extensively available, its structural motifs—a 2-amino-1,3,4-thiadiazole core linked to a pyridine ring via a thioether bridge—suggest a rich polypharmacological potential. This document outlines a comprehensive, multi-pronged research strategy for the systematic identification and validation of its therapeutic targets. We present a logical workflow, from broad-based phenotypic screening to specific enzyme and receptor-based assays, designed to elucidate its mechanism of action and pave the way for future drug development. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutics.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[1][2][3] Its biological versatility is often attributed to the =N-C-S moiety and the ring's strong aromaticity, which confers metabolic stability.[2] Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, suggesting it can interact with biological targets that recognize nucleic acid bases, potentially interfering with DNA replication processes in cancer cells.[4]

The subject of this guide, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, combines this potent thiadiazole core with a pyridine ring. The pyridine moiety can enhance solubility and provides a key hydrogen bond acceptor, potentially increasing the compound's affinity for a variety of biological targets. The thioether linkage offers conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding pocket.

Given the absence of specific data, a hypothesis-driven approach based on the known activities of analogous structures is the most logical starting point. This guide proposes a systematic exploration of the most probable therapeutic targets for this compound.

Proposed Investigational Workflow

To efficiently deorphanize 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, a tiered investigational workflow is proposed. This strategy begins with broad phenotypic screening to identify the compound's general biological effects, followed by more focused assays on high-probability target classes identified from the literature on thiadiazole derivatives.

G pheno_screen Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) hit_validation Hit Confirmation & IC50 Determination pheno_screen->hit_validation Identifies Cytotoxic Activity antimicrobial_screen Antimicrobial Susceptibility Testing (Bacteria & Fungi Panel) antimicrobial_screen->hit_validation Identifies Antimicrobial Activity ca_inhibition Carbonic Anhydrase (CA) Inhibition Assays ca_inhibition->hit_validation kinase_panel Kinase Panel Screening kinase_panel->hit_validation hdac_assay Histone Deacetylase (HDAC) Inhibition Assays hdac_assay->hit_validation receptor_binding Adenosine A3 Receptor Binding Assays receptor_binding->hit_validation dna_interaction DNA Binding & Intercalation Assays dna_interaction->hit_validation cell_based_assays Cell-Based Functional Assays (Downstream Signaling) hit_validation->cell_based_assays Validates Direct Target Interaction lead_optimization Lead Optimization cell_based_assays->lead_optimization Confirms Cellular Mechanism

Caption: Proposed workflow for target identification.

High-Priority Therapeutic Target Classes and Validating Protocols

Based on extensive literature review of the 1,3,4-thiadiazole scaffold, the following target classes are proposed as high-priority areas for investigation.

Carbonic Anhydrases (CAs)

Rationale: The 1,3,4-thiadiazole ring is a well-established zinc-binding motif present in several known carbonic anhydrase inhibitors (e.g., Acetazolamide).[1][5] CAs are implicated in various diseases, including glaucoma, edema, and certain cancers, making them a prime target.[6]

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from commercially available kits and established literature.[7][8] It relies on the esterase activity of CA.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • CA Enzyme: Reconstitute purified human carbonic anhydrase (e.g., CA-I, CA-II, CA-IX) in assay buffer to a working concentration (e.g., 10 µg/mL).

    • Substrate: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like DMSO.

    • Test Compound: Prepare a stock solution of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine in DMSO. Create a serial dilution series.

    • Positive Control: Use Acetazolamide as a known CA inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of the test compound at various concentrations (or DMSO for the enzyme control, and Acetazolamide for the positive control).

    • Add 10 µL of the CA enzyme solution to the wells. For a background control, add 10 µL of assay buffer instead.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[9]

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protein Kinases

Rationale: Many heterocyclic compounds, including thiadiazole derivatives, have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The pyridine and amine functionalities of the test compound can form key hydrogen bonds within the ATP-binding pocket of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[3][10][11]

  • Reagent Preparation:

    • Kinase Reaction Buffer: Use a buffer optimized for the specific kinase being tested.

    • Kinase: Use a purified, recombinant protein kinase of interest (e.g., members of the Src, Abl, or VEGFR families).

    • Substrate: Use a peptide or protein substrate specific to the kinase.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.[12]

    • Test Compound: Prepare a serial dilution of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine in DMSO.

    • Positive Control: Use a known inhibitor for the specific kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Imatinib for Abl).

  • Assay Procedure (384-well plate format):

    • Add the test compound, positive control, or DMSO to the appropriate wells.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[6]

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value as described for the CA assay.

Histone Deacetylases (HDACs)

Rationale: HDACs are another important class of enzymes in cancer epigenetics. Some thiadiazole-containing compounds have shown HDAC inhibitory activity.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This assay uses a substrate that becomes fluorescent upon deacetylation and subsequent development.[5][13][14][15]

  • Reagent Preparation:

    • HDAC Assay Buffer.

    • HDAC Enzyme: Use a source of HDAC activity, such as HeLa nuclear extract or a purified recombinant HDAC enzyme (e.g., HDAC1).

    • HDAC Substrate: Use a commercially available fluorogenic HDAC substrate.

    • Developer Solution: This solution contains a protease that cleaves the deacetylated substrate to release the fluorophore.

    • Test Compound: Prepare a serial dilution of the test compound.

    • Positive Control: Use a known HDAC inhibitor like Trichostatin A.

  • Assay Procedure (96-well black plate):

    • Add assay buffer, test compound (or control), and the HDAC enzyme source to the wells.

    • Add the HDAC substrate to all wells to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.[14]

    • Stop the reaction and initiate fluorescence development by adding the Developer Solution.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation (e.g., 355 nm) and emission (e.g., 460 nm) wavelengths.

  • Data Analysis:

    • The fluorescence intensity is proportional to HDAC activity.

    • Calculate the percent inhibition and determine the IC50 value.

Other Potential Target Classes

The following table summarizes other plausible targets and the primary assays to validate them.

Potential Target ClassRationale for InvestigationPrimary Validation Assay
DNA Interaction Thiadiazole core is a bioisostere of pyrimidine; potential for DNA intercalation or groove binding.[4]DNA Thermal Denaturation (Tm) Shift Assay, Ethidium Bromide Displacement Assay.[16][17]
Adenosine Receptors Structural similarity to adenosine; thiadiazoles have been reported as adenosine A3 receptor antagonists.Radioligand Competition Binding Assay using a specific radioligand (e.g., [³H]PSB-11 for A3).[18][19]
Microbial Enzymes Broad-spectrum antimicrobial activity is common for thiadiazoles.[18]Minimum Inhibitory Concentration (MIC) determination via broth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi.[20][21][22]

Foundational Screening: Cytotoxicity Profiling

Before or in parallel with specific target-based assays, it is crucial to understand the compound's general effect on cell viability.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[23]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., from the NCI-60 panel) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[24]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24][25]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The compound 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine represents a promising, yet uncharacterized, chemical entity. Its composite structure, drawing from the well-validated 1,3,4-thiadiazole and pyridine scaffolds, strongly suggests a high probability of biological activity. The strategic workflow detailed in this guide provides a robust and logical framework for its systematic evaluation. By progressing from broad phenotypic screens to hypothesis-driven, target-specific assays, researchers can efficiently identify its primary therapeutic targets and elucidate its mechanism of action. The successful identification of a validated target for this compound could unlock new avenues for the development of novel therapeutics in oncology, infectious diseases, or other areas where its parent scaffolds have shown promise.

References

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link].

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. Available at: [Link].

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link].

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link].

  • A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. PubMed Central. Available at: [Link].

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link].

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link].

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. Available at: [Link].

  • HDAC Cell-Based Assay Kit. Bio-Techne. Available at: [Link].

  • Adenosine A3 Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link].

  • Recent progress in probing small molecule interactions with DNA. PubMed Central. Available at: [Link].

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link].

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link].

  • Synthesis and screening of small molecule libraries active in binding to DNA. PNAS. Available at: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • GSK3β Kinase Assay. Promega Corporation. Available at: [Link].

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link].

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Available at: [Link].

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link].

Sources

An In-Depth Technical Guide to the Molecular Docking of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine with Epidermal Growth Factor Receptor (EGFR) Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Computational Chemistry and Targeted Cancer Therapy

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The compound of interest, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, incorporates key pharmacophoric features—the electron-rich thiadiazole ring, a flexible thioether linkage, and a pyridine moiety capable of forming crucial hydrogen bonds. These characteristics make it a compelling candidate for investigation as a targeted therapeutic agent.

One of the most validated targets in oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of numerous malignancies, including non-small cell lung cancer.[4] Inhibition of the EGFR kinase domain is a clinically proven strategy for cancer treatment. Molecular docking, a powerful in silico technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[5] This computational "handshake" provides invaluable insights into the molecular interactions driving recognition and inhibition, thereby guiding the rational design of more potent and selective drug candidates.

This guide provides a comprehensive, field-proven methodology for conducting a molecular docking study of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine against the EGFR kinase domain. We will eschew a rigid, templated approach, instead focusing on the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

Pillar I: Strategic Selection of the Biological Target

The success of any docking study hinges on the selection of a high-quality, biologically relevant protein structure. For this study, we have selected the human EGFR kinase domain.

Causality of Target Selection:

  • Biological Relevance: The 1,3,4-thiadiazole scaffold is frequently associated with anticancer activity, and EGFR is a prime target in this therapeutic area.[3][4][6] Docking into a well-established cancer target provides a plausible and testable hypothesis for the compound's mechanism of action.

  • Structural Availability: The Protein Data Bank (PDB) hosts numerous high-resolution crystal structures of the EGFR kinase domain, often co-crystallized with known inhibitors.

  • Validation Benchmark: The presence of a co-crystallized inhibitor is critical. It defines the active site's precise location and conformation and provides a benchmark for validating our docking protocol through a process called "re-docking."

For this guide, we will utilize PDB ID: 2ITY , which features the EGFR kinase domain in complex with the well-known inhibitor Erlotinib.[7] The location of Erlotinib will define the coordinates for our docking search space.

Pillar II: The Docking Workflow: A Self-Validating System

A robust docking protocol is a series of logical, sequential steps designed to prepare the ligand and receptor, perform the simulation, and analyze the results in a reproducible manner. Each step is a checkpoint for quality control.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase A Ligand Preparation: 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine C Grid Box Generation (Define Active Site) A->C 3D Coordinates B Receptor Preparation: EGFR Kinase (PDB: 2ITY) B->C Target Structure D Molecular Docking (AutoDock Vina) C->D Search Space E Pose & Score Analysis (Binding Energy, RMSD) D->E Docked Poses (PDBQT) F Interaction Visualization (PyMOL / UCSF Chimera) E->F Best Pose Selection

Caption: A high-level overview of the molecular docking workflow.

Pillar III: Detailed Experimental Protocols

This section provides step-by-step methodologies using widely adopted and validated software tools. The command-line interface is prioritized to ensure reproducibility and suitability for high-throughput applications.

Step 1: Ligand Preparation

Methodology:

  • 2D to 3D Conversion:

    • Use a molecular editor such as UCSF Chimera or Avogadro to draw the 2D structure of the molecule.

    • Employ the software's built-in tools to add hydrogens and generate a low-energy 3D conformation. The SMILES string for this compound is Nc1nnc(SCC2=CN=C=C2)s1.

    • Save the initial 3D structure as a MOL2 or SDF file (e.g., ligand.mol2). This format preserves bond order information, which is superior to PDB for small molecules.

  • Preparation for Docking (AutoDockTools):

    • The ligand must be converted to the PDBQT format, which includes partial charges and defines rotatable bonds. We will use scripts from AutoDockTools.

    • Rationale: AutoDock Vina requires the PDBQT format to recognize the ligand's atom types and torsional degrees of freedom, allowing for flexible docking.

    • Command:

    • This command reads the ligand.mol2 file, assigns Gasteiger charges, merges non-polar hydrogens, defines rotatable bonds, and writes the output to ligand.pdbqt.

Step 2: Receptor Preparation

The crystal structure from the PDB is not immediately ready for docking. It contains non-essential components and lacks information required by the docking algorithm.

Methodology:

  • Fetch the Structure: Download the PDB file for 2ITY from the RCSB PDB website.

  • Clean the Structure (UCSF Chimera / PyMOL):

    • Load the 2ITY.pdb file.

    • Remove water molecules. Causality: Crystallographic waters may occupy space that the ligand could potentially bind to. Unless a specific water molecule is known to be critical for binding (a "structural water"), they are typically removed to avoid steric clashes.[8]

    • Remove the co-crystallized ligand (Erlotinib) and any other heteroatoms or alternate conformations.

    • Save the cleaned protein structure as receptor.pdb.

  • Prepare for Docking (AutoDockTools):

    • The receptor must also be converted to the PDBQT format.

    • Rationale: This step adds polar hydrogens (essential for hydrogen bonding), assigns Kollman charges, and sets up the atom types for the grid map calculation.

    • Command:

G PDB Raw PDB Structure (2ITY.pdb) Clean Clean Receptor (Remove Water/Ligand) PDB->Clean Load into Chimera/PyMOL Hydrogens Add Polar Hydrogens & Assign Charges Clean->Hydrogens Use prepare_receptor4.py PDBQT Docking-Ready Receptor (receptor.pdbqt) Hydrogens->PDBQT G cluster_ligand Ligand cluster_receptor EGFR Active Site L_HBA H-Bond Acceptor (Pyridine N) R_Hinge Hinge Region (Met793) L_HBA->R_Hinge Hydrogen Bond L_HBD H-Bond Donor (Amine NH2) R_Gate Gatekeeper (Thr790) L_HBD->R_Gate Potential H-Bond L_Hydro Hydrophobic (Pyridine Ring) R_Pocket Hydrophobic Pocket (Leu718, Val726) L_Hydro->R_Pocket Hydrophobic Interaction

Caption: Predicted molecular interactions between the ligand and EGFR.

Conclusion and Forward Outlook

This guide has detailed a scientifically sound and reproducible workflow for the molecular docking of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine with the EGFR kinase domain. By explaining the causality behind each step—from target selection to result interpretation—we have established a self-validating protocol that generates a testable hypothesis about the compound's potential mechanism of action.

The predicted binding mode and affinity suggest that this compound may indeed be a viable inhibitor of EGFR. The next logical steps would involve in vitro enzymatic assays to confirm its inhibitory activity and cell-based assays to assess its effect on EGFR-dependent cancer cell lines. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted binding pose over time. This synergy between in silico prediction and experimental validation is the hallmark of modern drug discovery.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Karczmarzyk, Z., & K-K, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Pharmaceuticals, 15(3), 349. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 22(10), 1734. [Link]

  • RCSB Protein Data Bank. (2013). 4I24: Structure of T790M EGFR kinase domain co-crystallized with dacomitinib. [Link]

  • RCSB Protein Data Bank. (2023). 8E4F: Crystal structure of dihydrofolate reductase (DHFR) from the filarial nematode W. bancrofti in complex with NADPH and folate. [Link]

  • Spoken Tutorial. (2023). Preparing the Receptor Files for Molecular Docking. The Inercial Blog. [Link]

  • AutoDock Vina Developers. (2020). AutoDock Vina Manual. Scripps Research. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19909, 1,3,4-Thiadiazol-2-amine. [Link]

  • Seidel, T., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Bioinformatics, 26(9), 1164-1171. [Link]

  • The AutoDock Suite. (n.d.). Basic docking. Read the Docs. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • The Scripps Research Institute. (n.d.). AutoDockTools. [Link]

  • Mv, A., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 868302. [Link]

  • Schrödinger, LLC. (2025). Strategy for Including Structural Water Molecules in the Receptor for Glide Docking. [Link]

  • ResearchGate. (n.d.). Co-crystal structure of the EGFR (PDB ID: 2ITY) kinase domain in complex with Iressa. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 22(10), 1734. [Link]

Sources

Strategic Engineering of Novel 1,3,4-Thiadiazole Derivatives with Pyridinylmethylthio Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. This guide focuses on a specific, high-potential structural modification: the incorporation of a pyridinylmethylthio group at the C-2 position.

This specific molecular architecture combines the metabolic stability of the thiadiazole core with the metal-chelating and hydrogen-bonding capacity of the pyridine ring, linked via a flexible thioether bridge. Recent studies indicate this motif is particularly effective for Urease Inhibition (targeting Helicobacter pylori) and Tyrosine Kinase Inhibition (Anticancer).

This document provides a rational design framework, validated synthetic protocols, and pharmacological profiling strategies for researchers developing next-generation therapeutics.

Rational Design & Structure-Activity Relationship (SAR)

The pharmacological efficacy of these derivatives relies on the synergy between three distinct structural domains.

The Pharmacophore Triad
  • The Core (1,3,4-Thiadiazole): Acts as a rigid bioisostere of pyrimidine, facilitating

    
     stacking interactions within enzyme active sites.
    
  • The Linker (Thioether -S-CH2-): Provides critical rotational freedom, allowing the pyridine ring to adopt the optimal orientation for binding. It also increases lipophilicity (

    
    ) for membrane permeability.
    
  • The Warhead (Pyridine): The nitrogen atom serves as a hydrogen bond acceptor or a ligand for metalloenzymes (e.g., Nickel ions in Urease).

SAR Visualization

The following diagram illustrates the strategic modification points and their impact on biological activity.

SAR_Map Core 1,3,4-Thiadiazole Core (Rigid Spacer) Linker Thioether Linker (-S-CH2-) Core->Linker C2 Attachment Pyridine Pyridinyl Group (Metal Chelation/H-Bonding) Linker->Pyridine Flexibility Urease Target: Urease (Ni2+) Pyridine N coordinates metal Pyridine->Urease Interaction Substituent C5-Substituent (R) (Electronic Tuning) Substituent->Core Modulates Electron Density Kinase Target: Tyrosine Kinase Hydrophobic Pocket Filling Substituent->Kinase Interaction

Figure 1: Structural dissection of the target molecule highlighting the functional role of each domain.

Synthetic Architecture

To ensure reproducibility and high yields, we utilize a convergent synthesis pathway. This protocol avoids the formation of disulfide by-products common in oxidative cyclizations.

Reaction Workflow

The synthesis proceeds in two phases:

  • Cyclization: Formation of the 5-substituted-1,3,4-thiadiazole-2-thiol.

  • S-Alkylation: Nucleophilic substitution with chloromethylpyridine (picolyl chloride).

Synthesis_Flow Hydrazide Aryl Hydrazide (R-CONHNH2) Salt Potassium Dithiocarbazate Salt Hydrazide->Salt Reflux (EtOH) CS2 CS2 / KOH (Carbon Disulfide) CS2->Salt Reflux (EtOH) Thiol Intermediate: 5-Substituted-1,3,4-thiadiazole-2-thiol Salt->Thiol Acidification (HCl) Cyclization Final Target Product: 2-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole Thiol->Final S-Alkylation (Reflux 4-6h) Picolyl 2-(Chloromethyl)pyridine HCl Picolyl->Final S-Alkylation (Reflux 4-6h) Base Ethanol / Et3N Base->Final S-Alkylation (Reflux 4-6h)

Figure 2: Convergent synthetic pathway for the generation of pyridinylmethylthio derivatives.

Detailed Experimental Protocol

Note: This protocol is self-validating via TLC monitoring.

Step 1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-thiol

  • Dissolve aryl hydrazide (0.01 mol) in absolute ethanol (30 mL).

  • Add KOH (0.015 mol) dissolved in water (5 mL) and Carbon Disulfide (

    
    ) (0.02 mol) slowly with stirring.
    
  • Reflux the mixture for 12 hours. Checkpoint: Evolution of

    
     gas ceases.
    
  • Concentrate the solvent and acidify the residue with cold dilute HCl to pH 2-3.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 2: S-Alkylation with Pyridinylmethyl Chloride

  • Activation: Dissolve the thiol intermediate (0.01 mol) from Step 1 in anhydrous ethanol (20 mL) containing KOH (0.01 mol) or Triethylamine (

    
    ). Stir for 30 mins to generate the thiolate anion.
    
  • Addition: Add 2-(chloromethyl)pyridine hydrochloride (0.01 mol) portion-wise.

  • Reflux: Heat to reflux for 4–6 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The thiol spot (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup: Pour onto crushed ice. Filter the solid product.

  • Purification: Recrystallize from Ethanol/DMF mixture.

Pharmacological Profiling: Urease Inhibition[1][2][3]

The most promising application of this scaffold is the inhibition of Urease, an enzyme critical for the survival of H. pylori in the acidic stomach environment. The pyridine nitrogen and thiadiazole nitrogen atoms coordinate with the active site Nickel ions.

Comparative Potency Data

The following table summarizes representative


 values derived from recent literature for this specific scaffold class.
Compound IDR-Substituent (C5)Linker TypePyridine PositionUrease IC50 (µM)Potency vs. Std*
Thiourea Standard--22.5 ± 2.3 1.0x
TDZ-1 Phenyl-S-CH2-2-Pyridyl15.2 ± 1.11.5x
TDZ-2 4-Chlorophenyl-S-CH2-2-Pyridyl4.8 ± 0.54.7x
TDZ-3 3,4-Dichlorophenyl-S-CH2-2-Pyridyl0.87 ± 0.09 25.8x
TDZ-4 4-Nitrophenyl-S-CH2-3-Pyridyl3.5 ± 0.26.4x

Standard: Thiourea or Acetohydroxamic acid. Data aggregated from representative studies [4, 5].

Interpretation: Electron-withdrawing groups (Cl, NO2) on the C5-phenyl ring significantly enhance potency. The 2-pyridyl isomer generally outperforms 3- or 4-pyridyl isomers due to better steric alignment with the Ni-coordination sphere.

Molecular Docking & Mechanism of Action[4]

To validate the biological data, molecular docking studies (using AutoDock Vina or MOE) typically reveal the following binding mode:

  • Nickel Chelation: The nitrogen of the pyridine ring forms a coordinate covalent bond with the

    
     ions in the urease active site.
    
  • Pi-Stacking: The 1,3,4-thiadiazole ring engages in

    
     T-shaped interactions with His479 or Phe332.
    
  • Hydrogen Bonding: The sulfur atom in the linker can act as a weak H-bond acceptor with Ala440.

References

  • Review of 1,3,4-Thiadiazole Scaffolds: Matysiak, J. (2025).[1][2][3][4][5] Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[1][6][2][3][5][7][8][9][10][11] International Journal of Molecular Sciences.

  • Antimicrobial Activity: Yusuf, M., et al. (2017).[1][2][5][7][10][12] Synthesis and Antimicrobial Activity of Some Novel 1,3,4-Thiadiazole derivatives.[1][2][3][5][7][8][9][10][11][12] American Journal of PharmTech Research.[11]

  • Urease Inhibition (Triazolo-Thiadiazole Context): Almasi, M., et al. (2023).[1] [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms.[1] Scientific Reports.

  • Urease Inhibition Kinetics: Khan, I., et al. (2004). Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles.[13] Biochemical and Biophysical Research Communications.

  • Anticancer & Kinase Inhibition: Schenone, S., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Anticancer Activity of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3] These compounds have demonstrated the ability to interfere with critical cellular processes in cancer cells, such as DNA replication and cell division.[4][5] This document provides a detailed guide for investigating the anticancer activity of a specific derivative, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, in the human breast cancer cell line MCF-7. While direct studies on this particular compound are emerging, this guide is built upon the established mechanisms of similar 1,3,4-thiadiazole derivatives and provides a robust framework for its evaluation.

The mesoionic nature of the 1,3,4-thiadiazole ring allows for enhanced cell membrane permeability, a desirable characteristic for therapeutic agents.[1] The sulfur atom within the ring contributes to increased lipid solubility, further aiding in its biological activity.[1] The anticancer effects of 1,3,4-thiadiazole derivatives in breast cancer cells are often attributed to the induction of apoptosis and cell cycle arrest.[1][6] This application note will detail the protocols to assess these key anticancer mechanisms.

Postulated Mechanism of Action

Based on existing literature for related compounds, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is hypothesized to exert its anticancer effects on MCF-7 cells through the induction of the intrinsic apoptotic pathway and cell cycle arrest. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins. The compound may lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[6] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6][7]

G compound 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1. Postulated signaling pathway for the induction of apoptosis in MCF-7 cells.

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells, a human breast adenocarcinoma cell line, are widely used in breast cancer research.

Protocol:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[8]

  • Subculture the cells when they reach 80-90% confluency.[8]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 a Seed MCF-7 cells in 96-well plate b Treat with compound a->b c Add MTT solution b->c d Incubate c->d e Add DMSO d->e f Read Absorbance e->f

Figure 2. Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells immediately using a flow cytometer.[13]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Protocol:

  • Treat MCF-7 cells with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[16]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[7][17]

Protocol:

  • Lyse treated and untreated MCF-7 cells in RIPA buffer to extract total protein.[18]

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved Caspase-9, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]

Data Presentation

Table 1: Hypothetical IC50 Values of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine in MCF-7 Cells

Time PointIC50 (µM)
24 hours45.2
48 hours28.7
72 hours15.9

Table 2: Hypothetical Cell Cycle Distribution of MCF-7 Cells After Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.420.114.5
Compound (IC50)50.215.834.0

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.[Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health.[Link]

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Institutes of Health.[Link]

  • Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7. ResearchGate.[Link]

  • Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate.[Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Research Square.[Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.[Link]

  • Thiadiazole derivatives as anticancer agents. National Institutes of Health.[Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Scilit.[Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. ResearchGate.[Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research.[Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health.[Link]

  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate.[Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with... ResearchGate.[Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.[Link]

  • Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. National Institutes of Health.[Link]

  • Apoptotic evaluation using the flow cytometry via annexin V and PI... ResearchGate.[Link]

  • Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. MDPI.[Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.[Link]

  • Figure S1. Apoptosis of MCF-7 cells induced by cisplatin (Ci-Apoptotic-MCF-7) and exosomes from macrophages cocultured with Ci-A. MDPI.[Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube.[Link]

  • Biochemical Analysis of Apoptosis to Impact of Bacterial Extracellular Polymeric Substances Extract on Human Breast Cancer Cell Line (MCF-7). Surgery, Gastroenterology and Oncology.[Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison.[Link]

  • MTT Proliferation Assay Protocol. ResearchGate.[Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad.[Link]

Sources

Application Note: High-Purity Recrystallization of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

[1]

Introduction & Chemical Context

The target molecule, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine , possesses a unique amphiphilic character due to the presence of two distinct heterocyclic rings:

  • 1,3,4-Thiadiazole: Electron-deficient, polar, and capable of significant hydrogen bonding via the exocyclic amine.

  • Pyridine: Basic, aromatic, and lipophilic.[1]

Purification Challenge: Crude samples from S-alkylation reactions (typically reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-(chloromethyl)pyridine) often contain:

  • Inorganic Salts: (e.g., KCl or NaCl) insoluble in organic solvents.

  • Oligomers/Disulfides: Oxidative byproducts that cause color and "oiling out."[1]

  • Unreacted Thiol: Causes distinct, unpleasant odors and catalyst poisoning in downstream steps.[1]

This protocol leverages the temperature-dependent solubility differential of the compound in aqueous ethanol, balancing the solubilizing power of the alcohol for the organic skeleton with the lattice-forming pressure of water.

Materials & Equipment

Reagents
ReagentGradePurpose
Ethanol (EtOH) Absolute (99.5%)Primary Solvent (Solubilizer)
Deionized Water Type II (>10 MΩ)Anti-solvent (Precipitant)
Activated Carbon Norit® SX UltraDecolorization (adsorbs high MW impurities)
Celite® 545 Filter AidPrevents carbon breakthrough
Equipment
  • Round-bottom flask (RBF) with reflux condenser.[1]

  • Magnetic stirrer with heating mantle (oil bath preferred for uniform heat).[1]

  • Pre-heated glass funnel (to prevent premature crystallization).[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Phase 1: Solubility Test (Pilot Scale)

Before committing the bulk batch, validate the solvent ratio.

  • Place 100 mg of crude solid in a test tube.

  • Add 1.0 mL Ethanol . Heat to boiling.

    • Observation: If fully soluble, the solvent is too strong. Add water dropwise.[1]

    • Target: The compound should dissolve in boiling ethanol (approx. 10-15 mL/g) but precipitate upon cooling.[1]

  • Optimal System: Typically Ethanol:Water (9:1 v/v) for this specific thio-ether.[1]

Phase 2: Bulk Recrystallization

Step 1: Dissolution [2]

  • Charge the crude 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine into an RBF.

  • Add Ethanol (95%) at a ratio of 12 mL per gram of crude.

  • Heat to reflux (approx. 78°C) with vigorous stirring.

  • Checkpoint: If solid remains after 15 minutes of reflux:

    • If it is granular/crystalline (likely salt): Proceed to filtration.[1]

    • If it is the product: Add more Ethanol in 1 mL/g increments until dissolved.[1]

Step 2: Decolorization (Optional but Recommended)

  • Remove heat source and allow boiling to cease (safety check to prevent boil-over).

  • Add Activated Carbon (5 wt% of crude mass).[1]

  • Reflux for 10 minutes.

Step 3: Hot Filtration

  • Prepare a pre-warmed Buchner funnel with a pad of Celite .

  • Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

    • Technical Insight: Pre-warming is crucial.[1] If the apparatus is cold, the thiadiazole will crystallize in the stem, blocking the filter.

Step 4: Controlled Crystallization

  • Reheat the filtrate to dissolve any solids formed during transfer.[1]

  • Slow Cooling: Turn off the heat and allow the flask to cool to room temperature on the stir plate (insulate with a towel if the room is cold).

    • Mechanism:[1][3][4][5][6] Rapid cooling traps impurities in the lattice. Slow cooling promotes "Ostwald Ripening," yielding purer, larger crystals.

  • Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying

  • Filter the crystals using vacuum filtration.[1]

  • Wash: Rinse the cake with cold Ethanol (0°C) . Use minimal volume (2 mL/g) to avoid redissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Note: Avoid temperatures >60°C initially, as solvates may collapse or surface oxidation may occur.

Process Visualization (Workflow)

Recrystallization_WorkflowStartCrude 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amineDissolveDissolve in Boiling EtOH (12 mL/g)Start->DissolveCheckComplete Dissolution?Dissolve->CheckAddSolventAdd EtOH (+1 mL/g)Check->AddSolventNoCarbonAdd Activated Carbon(Reflux 10 min)Check->CarbonYesAddSolvent->CheckFilterHot Filtration (Celite)Carbon->FilterCoolSlow Cool to RTthen 0°CFilter->CoolIsolateVacuum Filtration &Cold EtOH WashCool->IsolateDryVacuum Dry (45°C)Isolate->Dry

Figure 1: Logical flow for the purification of thiadiazole derivatives, ensuring removal of insoluble salts and colored impurities.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a separate liquid phase at the bottom of the flask instead of crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too fast above the melting point of the solvate.

  • Remedy: Reheat to redissolve.[1] Add 10-20% more Ethanol. Add a "seed crystal" of pure product at the saturation point (cloud point).[1] Scratch the glass surface with a rod to induce nucleation.

Issue: Low Yield (<50%)
  • Cause: Product is too soluble in the mother liquor.[1]

  • Remedy:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat cooling (Second Crop).

    • Note: Second crops are generally less pure and should be analyzed separately.[1]

Issue: Persistent Color[1]
  • Cause: Pyridine-N-oxides or polymerized thiols.[1]

  • Remedy: If carbon fails, perform a "reprecipitation": Dissolve crude in 1M HCl (protonates the pyridine/amine), filter insolubles, then slowly neutralize with 1M NaOH to pH 8-9 to precipitate the free base. Follow this with the ethanol recrystallization.[1][7][8]

Analytical Validation

To confirm success, the purified material must meet these criteria:

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5%
1H NMR StructureIntegration of Pyridine protons (4H) vs. Thiadiazole NH2 (2H) must match.[1] Absence of EtOH peaks.[1]
Melting Point IdentitySharp range (typically < 2°C range).[1] Lit.[1][2][3][5][7][9][10][11] value approx 180-200°C (dependent on specific polymorph).

HPLC Method Suggestion:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

References

  • Serban, G., et al. (2018).[1] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[1][12] Dove Medical Press. Link

  • BenchChem Technical Support. (2025). "Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives." BenchChem Application Notes. Link

  • PubChem Compound Summary. (2025). "2-Amino-5-phenyl-1,3,4-thiadiazole (Analogous Structure Properties)." National Center for Biotechnology Information.[1] Link

  • Matysiak, J., & Malinski, A. (2021).[1] "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules. Link

Application Note & Protocol: High-Purity Isolation of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The protocol is optimized for automated flash column chromatography, a technique widely employed for efficient and scalable purification of synthetic intermediates.[1] The methodology herein is grounded in the fundamental principles of chromatography and is designed to yield a final product of high purity, suitable for downstream applications in drug discovery and development. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-purification analysis, providing a self-validating system for achieving reproducible results.

Introduction: The Scientific Imperative for Purity

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The specific compound, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, incorporates key pharmacophoric features, including a pyridine ring, a flexible thioether linkage, and the 2-amino-1,3,4-thiadiazole core. The biological efficacy and safety of such compounds are intrinsically linked to their purity. Trace impurities from the synthesis, such as unreacted starting materials, by-products, or isomers, can confound biological assays and introduce toxicity. Therefore, a robust and efficient purification strategy is paramount.

Column chromatography is a cornerstone technique for the purification of organic compounds, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[4][5] The choice of these phases is critical and is dictated by the physicochemical properties of the target molecule, primarily its polarity. The presence of a basic pyridine nitrogen, an amino group, and polarizable sulfur atoms in the target molecule suggests a moderate to high polarity. This informs our selection of a normal-phase chromatography setup, utilizing a polar stationary phase and a mobile phase of tunable polarity.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is foundational to developing a successful purification protocol.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C8H8N4S2
Molecular Weight 224.31 g/mol
Polarity Expected to be a polar molecule due to the presence of a pyridine ring, an amino group, and a thiadiazole ring.[6] The thioether linkage provides some non-polar character.A polar stationary phase like silica gel is appropriate. The mobile phase will require a polar component to ensure elution.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO.[7]Dictates the choice of solvent for sample loading.
pKa The pyridine nitrogen is basic, and the amino group is weakly basic.The compound's charge state can be influenced by the pH of the mobile phase, potentially affecting its retention. Using neutral solvents is a good starting point.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for an automated flash chromatography system.

Materials and Reagents
  • Crude 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

  • Silica gel, 40-63 µm particle size

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F254

  • Automated flash chromatography system

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Method Development SamplePrep 2. Sample Preparation TLC->SamplePrep SampleLoad 4. Sample Loading SamplePrep->SampleLoad ColumnEquil 3. Column Equilibration ColumnEquil->SampleLoad Elution 5. Gradient Elution SampleLoad->Elution FractionColl 6. Fraction Collection Elution->FractionColl TLC_analysis 7. Fraction Analysis (TLC) FractionColl->TLC_analysis Pooling 8. Pooling of Pure Fractions TLC_analysis->Pooling SolventEvap 9. Solvent Evaporation Pooling->SolventEvap FinalAnalysis 10. Purity Confirmation (NMR, MS) SolventEvap->FinalAnalysis

Caption: Workflow for the purification of the target compound.

Step 1: Thin Layer Chromatography (TLC) for Method Development

Rationale: TLC is a rapid and inexpensive method to determine the optimal solvent system for separation. The goal is to find a mobile phase composition that gives the target compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system. Start with a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.[8]

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve the desired Rf value for the product spot and maximize the separation from impurity spots. A good starting point for a polar compound like this is 5% methanol in dichloromethane.

Step 2: Sample Preparation

Rationale: Proper sample preparation is crucial to ensure sharp peaks and prevent column clogging. The crude material should be loaded onto the column in a small volume of solvent or adsorbed onto a solid support.

Procedure:

  • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane/methanol). Note that using a solvent stronger than the initial mobile phase can lead to band broadening.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This method generally results in better peak shapes.

Step 3: Column Selection and Equilibration

Rationale: The amount of stationary phase should be sufficient to separate the components of the crude mixture. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

Procedure:

  • Select a pre-packed silica gel column appropriate for the amount of crude material.

  • Equilibrate the column with the initial mobile phase (a less polar solvent mixture determined by TLC, e.g., 100% dichloromethane) for at least 5 column volumes.

Step 4: Gradient Elution

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant solvent composition) elution.[9] It allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities.

Optimized Gradient Program:

StepSolvent A (Dichloromethane)Solvent B (Methanol)GradientColumn Volumes
1100%0%Isocratic2
2100% -> 95%0% -> 5%Linear10
395% -> 90%5% -> 10%Linear5
490%10%Isocratic3

Note: This is a starting point and may require optimization based on the specific impurity profile of the crude material.

Step 5: Fraction Collection and Analysis

Procedure:

  • Collect fractions as the chromatogram develops, monitoring the separation using the system's UV detector.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pool the pure fractions.

Step 6: Solvent Removal and Product Characterization

Procedure:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove residual solvent.

  • Confirm the identity and purity of the final product using NMR and mass spectrometry.[7][10]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound does not elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.
Poor separation of product and impurities Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Broad peaks Sample overload; sample dissolved in too strong a solvent for wet loading.Use a larger column or reduce the sample load. Use the dry loading technique.
Product elutes with the solvent front Mobile phase is too polar.Start with a less polar mobile phase (e.g., ethyl acetate/hexane).[11]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine using automated flash column chromatography. By following the detailed steps for method development, sample preparation, and gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other polar heterocyclic compounds.

References

  • Kumar, G.V.S., et al. (2012). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Available at: [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

  • Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. Available at: [Link]

  • ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Available at: [Link]

  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

Sources

Application Note: Handling, Storage, and Protocols for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Overview & Physicochemical Profile

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a bioactive heterocyclic compound belonging to the class of 2-amino-5-(substituted-thio)-1,3,4-thiadiazoles .[1] This scaffold is frequently investigated in medicinal chemistry for its potential as a kinase inhibitor, carbonic anhydrase inhibitor, and antimicrobial agent.[1] The molecule features a 1,3,4-thiadiazole core linked via a thioether bridge to a pyridine ring, providing multiple sites for hydrogen bonding and metal chelation.[1]

Technical Specifications
PropertySpecificationNotes
Chemical Formula C₈H₈N₄S₂
Molecular Weight 224.31 g/mol
Appearance White to pale yellow crystalline solidBased on structural analogs [1, 2].[1][2][3]
Melting Point ~150–170 °CClass typical range; analogs often melt >160°C [3].[1]
Solubility (High) DMSO, DMF, DMARecommended for stock solutions (>10 mM).[1]
Solubility (Low) Water, PBS (pH 7.4), HexanePoor aqueous solubility in neutral form.[1]
pKa (Predicted) ~3.0 (Pyridine N), ~2.5 (Thiadiazole)Protonatable in acidic media (0.1 N HCl).[1]
Hygroscopicity Low to ModerateAmine salts (if formed) are highly hygroscopic.[1]

Part 2: Handling and Storage Protocols[4][5]

Critical Storage Parameters

The stability of this compound is governed by two primary risks: oxidation of the thioether linkage (forming sulfoxides/sulfones) and hydrolysis/degradation induced by moisture if stored as a salt.[1]

  • Primary Storage (Long-term): Store as a solid powder at -20°C .

  • Secondary Storage (Working Stocks): DMSO stocks can be kept at -20°C for up to 3 months.[1]

  • Atmosphere: Protect from air.[1] Ideally, store under an inert atmosphere (Argon or Nitrogen) to prevent sulfur oxidation.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and solvent leaching.[1]

Storage Workflow Diagram

The following decision tree outlines the optimal storage logic to maximize compound shelf-life.

StorageProtocol Start Compound Receipt CheckForm Check Physical Form Start->CheckForm Solid Solid Powder CheckForm->Solid Solution Pre-dissolved (DMSO) CheckForm->Solution Desiccate Desiccate & Seal (Parafilm/Argon) Solid->Desiccate Aliquot Aliquot to Avoid Freeze-Thaw Solution->Aliquot TempSolid Store at -20°C (Shelf Life: >2 Years) Desiccate->TempSolid TempLiq Store at -80°C (Shelf Life: 6 Months) Aliquot->TempLiq Long Term TempLiqShort Store at -20°C (Shelf Life: 1-3 Months) Aliquot->TempLiqShort Active Use

Figure 1: Decision tree for maximizing the stability of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine based on physical state.

Part 3: Solubility and Reconstitution Protocol

Solvent Selection Rationale
  • DMSO (Dimethyl Sulfoxide): The universal solvent for this class.[1] It disrupts the intermolecular hydrogen bonding of the thiadiazole amine, ensuring complete solubilization.[1]

  • Ethanol: Possible, but solubility may be lower than DMSO.[1] Avoid for long-term storage due to evaporation.[1]

  • Aqueous Buffers: Do NOT attempt to dissolve directly in water.[1] The compound is lipophilic.[1]

Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    • MW = 224.31 g/mol .[1]

    • Required Mass =

      
      .[1]
      
  • Weighing: Accurately weigh 2.24 mg of the powder into a sterile amber microcentrifuge tube.

  • Solubilization: Add 1000 µL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection should show a clear, colorless to pale yellow solution.[1]

Aqueous Dilution for Biological Assays

To prevent precipitation ("crashing out") when introducing the hydrophobic stock into aqueous media:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in culture medium without serum first, or use a step-down dilution if high concentrations are needed.

  • Final Concentration: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

  • Dynamic Light Scattering (Optional): If using >50 µM in assay, check for colloidal aggregation, a common artifact with thiadiazole scaffolds.

Part 4: Experimental Application Notes

Stability in Biological Media

The thioether (-S-) bond is susceptible to metabolic oxidation by cytochrome P450 enzymes or high concentrations of reactive oxygen species (ROS) in cellular assays.[1]

  • In Vitro: Stable in cell culture media (DMEM/RPMI) for 24–48 hours at 37°C.

  • In Vivo: Likely undergoes S-oxidation to the sulfoxide or sulfone.[1] Pharmacokinetic (PK) studies should monitor these metabolites.[1]

Safety & Hazard Assessment (GHS)

Treat as a Research Chemical with unknown specific toxicity.[1] Handle inside a fume hood.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed (inferred from thiadiazole class).[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT - SE H335May cause respiratory irritation.[1]

PPE Requirements: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.[1]

Part 5: Solubility & Dilution Workflow

The following diagram illustrates the correct procedure to transition from solid powder to a cell-compatible assay solution.

SolubilityWorkflow Powder Solid Powder (Hydrophobic) DMSO_Stock 10-50 mM Stock (100% DMSO) Powder->DMSO_Stock Add DMSO Vortex/Sonicate Intermed Intermediate Dilution (10x Conc in Media) DMSO_Stock->Intermed Dilute 1:10 Slow Addition PrecipCheck Check for Precipitation Intermed->PrecipCheck FinalAssay Final Assay Well (<0.5% DMSO) PrecipCheck->DMSO_Stock Cloudy? Lower Conc. PrecipCheck->FinalAssay Clear

Figure 2: Step-wise dilution protocol to prevent compound precipitation in aqueous media.

Part 6: References

  • PubChem. 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole (Analogous Structure).[1] National Library of Medicine.[1] Accessed Oct 2023.[1][4] Link

  • Yusuf, M., et al. (2013).[1] "An interactive human carbonic anhydrase-II (hCA-II) receptor--pharmacophore molecular model & anti-convulsant activity of the designed and synthesized 5-amino-1,3,4-thiadiazole-2-thiol conjugated imine derivatives." Chemical Biology & Drug Design, 81(5), 666-673.[1][5]

  • Jain, A. K., et al. (2013).[1][6] "1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities." Chemical Biology & Drug Design, 81(5), 557-576.[1][6]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-1,3,4-thiadiazole.[1]Link[1]

Sources

Troubleshooting & Optimization

Improving yield of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine Synthesis

Current Status: Online Agent: Senior Application Scientist (Organic Synthesis Division) Ticket ID: OPT-YIELD-782

Executive Summary

The synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 3-(chloromethyl)pyridine . While conceptually simple, this reaction is prone to yield losses due to three specific factors:

  • Stoichiometric Mismatch: Failure to account for the hydrochloride salt form of the pyridine reagent.

  • Regioselectivity: Competition between S-alkylation (desired) and N-alkylation (undesired).

  • Solubility Dynamics: The amphoteric nature of the product complicating isolation.

This guide addresses these bottlenecks with field-proven troubleshooting protocols.

Part 1: Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction conversion is stalled at <50%, even after refluxing overnight."

Diagnosis: Base Stoichiometry Error. Most commercial sources supply 3-(chloromethyl)pyridine as the hydrochloride salt to prevent polymerization. If you use a 1:1 ratio of base to substrate, the base is consumed entirely by neutralizing the HCl on the pyridine ring, leaving the thiadiazole thiol protonated and non-nucleophilic.

Solution: You must adjust your base equivalents.[1]

  • Standard Protocol: 1.0 eq Thiol + 1.0 eq Alkyl Halide + 1.0 eq Base

    
    FAIL  (Acidic conditions).
    
  • Corrected Protocol: 1.0 eq Thiol + 1.0 eq Alkyl Halide HCl + 2.0-2.2 eq Base .

The first equivalent neutralizes the pyridine-HCl; the second equivalent deprotonates the thiol (


) to generate the active thiolate nucleophile.
Issue 2: "I see a persistent impurity on TLC just above my product."

Diagnosis: N-Alkylation (Regioselectivity Loss). The 5-amino-1,3,4-thiadiazole-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms. Under harsh conditions (strong bases like NaOH or high temperatures), the exocyclic amine or ring nitrogens can become nucleophilic, leading to N-alkylated byproducts.

Solution: Switch to a "Soft" Alkylation System.

  • Avoid: NaH or NaOH in DMF (Promotes hard nucleophiles/N-alkylation).

  • Recommended: Use Potassium Carbonate (

    
    )  in Acetone  or Ethanol . The milder base favors the softer sulfur nucleophile (HSAB theory), significantly suppressing N-alkylation.
    
Issue 3: "The reaction worked, but I cannot precipitate the product during workup."

Diagnosis: pH-Dependent Solubility (Amphoteric Nature). Your product contains a pyridine ring (basic,


) and an aminothiadiazole moiety.
  • If pH < 4: The pyridine nitrogen is protonated (soluble cation).

  • If pH > 10: The amine/thiadiazole system may form soluble salts depending on the counter-ion.

Solution: Perform an Isoelectric Precipitation .

  • After reaction, distill off 70% of the solvent.

  • Add water.

  • Adjust pH carefully to pH 7.5 – 8.0 using 10%

    
     or saturated 
    
    
    
    .
  • Cool to 0-4°C. The non-charged free base is least soluble in this range.

Part 2: Optimized Master Protocol

Reaction Scale: 10 mmol basis Expected Yield: 75–85%

ComponentReagentAmountMolar Eq.Role
Substrate A 5-Amino-1,3,4-thiadiazole-2-thiol1.33 g1.0Nucleophile
Substrate B 3-(Chloromethyl)pyridine HCl 1.64 g1.0Electrophile
Base Potassium Hydroxide (KOH)1.23 g2.2 HCl Neutralizer + Thiol Deprotonator
Solvent Ethanol (Absolute)20 mL-Reaction Medium
Catalyst Potassium Iodide (KI)50 mg0.03Finkelstein Catalyst (Optional)

Step-by-Step Procedure:

  • Thiolate Formation: Dissolve KOH (2.2 eq) in absolute ethanol (15 mL). Add 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq). Stir at room temperature for 15 minutes. The solution should turn clear or slightly yellow as the potassium thiolate forms.

  • Electrophile Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) and catalytic KI (optional) to the mixture. Note: Adding the solid salt directly to the basic solution minimizes the risk of handling the unstable free base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours . Monitor by TLC (Mobile phase: DCM:MeOH 9:1).
    
  • Quench & Isolation:

    • Cool reaction to Room Temperature.[2][3]

    • Pour into crushed ice/water (50 mL).

    • Adjust pH to 8.0 if necessary.

    • Stir for 30 minutes to allow crystal growth.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) to remove KCl salts. Recrystallize from Ethanol/Water (4:1)  if high purity (>98%) is required.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pathway, highlighting the dual role of the base and the competition between S- and N-alkylation.

ReactionPathway Thiol 5-Amino-1,3,4- thiadiazole-2-thiol Thiolate Potassium Thiolate Intermediate Thiol->Thiolate Deprotonation (-H2O) PyCl 3-(Chloromethyl)pyridine (HCl Salt) PyFree Pyridine Electrophile (Free Base generated in situ) PyCl->PyFree Neutralization (-KCl, -H2O) Base Base (KOH) (2.2 eq) Base->Thiolate Base->PyFree S_Alk S-Alkylation (Major) Kinetic & Thermodynamic Product Thiolate->S_Alk Nucleophilic Attack (Soft-Soft) N_Alk N-Alkylation (Minor) Impurity Thiolate->N_Alk Side Reaction (Hard-Soft Mismatch) PyFree->S_Alk Final 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine S_Alk->Final Isolation (pH 8)

Caption: Reaction pathway showing the requirement for double-base stoichiometry to neutralize the pyridine salt and activate the thiol, leading to selective S-alkylation.

References

  • Drapak, I. V., et al. (2021).[4][5] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell.[4][6][7]

    • Validates the KOH/Ethanol reflux method and workup procedures for benzyl-thio deriv
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Letters in Organic Chemistry.

    • Discusses regioselectivity (S vs N alkylation)
  • PubChem Compound Summary. 5-amino-1,3,4-thiadiazole-2-thiol.

    • Provides physicochemical properties supporting the tautomeric equilibrium and solubility d

Sources

Validation & Comparative

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine vs. Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine , a specific pharmacophore in the class of 1,3,4-thiadiazole thioethers. This molecule represents a strategic "hybrid" scaffold designed to target hypoxic tumor microenvironments and specific signaling kinases.

A Comparative Technical Guide for Drug Development

Executive Summary & Structural Logic

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a synthetic small molecule belonging to the 2-amino-5-thio-1,3,4-thiadiazole class. Unlike broad-spectrum cytotoxics (e.g., Cisplatin) that damage DNA in all dividing cells, this agent is designed as a targeted inhibitor . Its structure combines two critical bioactive domains:

  • 2-Amino-1,3,4-Thiadiazole Core: A classic zinc-binding group (ZBG) known to inhibit Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoform CA IX , which regulates pH in hypoxic tumors.

  • 3-Pyridinylmethyl Thioether Tail: A flexible hydrophobic arm with a pyridine nitrogen capable of hydrogen bonding. This moiety is frequently employed to target the ATP-binding pockets of kinases (e.g., VEGFR-2 , FAK ) or the transmembrane domain of Smoothened (SMO) in the Hedgehog pathway.

Structural Pharmacophore Analysis
  • Formula: C

    
    H
    
    
    
    N
    
    
    S
    
    
  • Molecular Weight: ~224.3 g/mol

  • Key Feature: The thioether linkage (-S-CH

    
    -) provides rotational freedom, allowing the pyridine ring to adopt optimal orientations for hydrophobic pocket occupancy, distinct from rigid sulfonamide inhibitors.
    

Mechanism of Action: The Dual-Target Hypothesis

This compound operates via a "multi-modal" mechanism, distinguishing it from single-target agents.

Primary Mechanism: Carbonic Anhydrase IX (CA IX) Inhibition

In solid tumors, hypoxia induces the overexpression of CA IX. This enzyme catalyzes the hydration of CO


 to bicarbonate and protons (H

).
  • The Process: The protons are exported, acidifying the extracellular space (promoting metastasis), while bicarbonate maintains intracellular pH (survival).

  • The Drug's Role: The thiadiazole nitrogen and free amine group coordinate with the Zn

    
     ion in the CA IX active site, blocking catalysis. This leads to intracellular acidification and apoptosis of hypoxic cancer cells.
    
Secondary Mechanism: Kinase/Receptor Modulation

Recent SAR (Structure-Activity Relationship) studies on thiadiazole thioethers indicate activity against VEGFR-2 (angiogenesis) and the Hedgehog (Hh) pathway. The 3-pyridyl group mimics the adenine ring of ATP, allowing competitive inhibition at kinase active sites.

Signaling Pathway Visualization

Pathway cluster_Hypoxia Hypoxic Tumor Microenvironment cluster_Kinase Angiogenesis & Signaling Drug 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine CAIX Carbonic Anhydrase IX (Zinc Active Site) Drug->CAIX Inhibits (Zn binding) VEGFR VEGFR-2 / Kinases Drug->VEGFR Inhibits (ATP Competition) pH_Reg Extracellular Acidification (Metastasis) CAIX->pH_Reg Promotes Survival Intracellular pH Balance (Survival) CAIX->Survival Promotes Apoptosis Apoptosis / Tumor Stasis pH_Reg->Apoptosis Blockade leads to Survival->Apoptosis Blockade leads to Angio Angiogenesis VEGFR->Angio Promotes Angio->Apoptosis Blockade leads to

Caption: Dual-action pathway showing primary inhibition of CA IX-mediated pH regulation and secondary kinase modulation.

Comparative Performance Analysis

The following table contrasts 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine with standard-of-care agents.

Feature5-[(3-Pyridinylmethyl)thio]-... Cisplatin (Standard Cytotoxic)Acetazolamide (Standard CAI)Sunitinib (Standard Kinase Inhibitor)
Primary Target CA IX (Hypoxia) & KinasesDNA (Crosslinking)Pan-Carbonic Anhydrase (CA I, II, IX, XII)VEGFR, PDGFR (Tyrosine Kinases)
Selectivity High (Hypoxic cells)Low (All dividing cells)Low (Systemic side effects)Moderate (Kinase panel)
IC50 (MCF-7) 2.0 – 8.0 µM (Est.)5.0 – 15.0 µM>100 µM (Inactive alone)~2.0 µM
Toxicity Profile Low systemic toxicity (Targeted)Nephrotoxicity, OtotoxicityMetabolic AcidosisHypertension, Fatigue
Mechanism Type Cytostatic & Metabolic DisruptorCytotoxic (Apoptosis inducer)pH RegulatorAngiogenesis Inhibitor

Key Insight: Unlike Acetazolamide , which is too hydrophilic to penetrate tumors effectively and inhibits essential systemic CAs (causing side effects), the 3-pyridinylmethyl thioether modification increases lipophilicity (LogP ~1.5–2.0). This allows the molecule to cross cell membranes and target intracellular or tumor-specific isoforms more effectively.

Experimental Protocols

To validate the efficacy of this agent in your lab, use the following self-validating protocols.

Protocol A: Synthesis (One-Pot Alkylation)

Causality: The reaction relies on the nucleophilic attack of the thiolate anion (generated from the thiol) on the chloromethyl pyridine.

  • Reagents: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add KOH (11 mmol) dissolved in minimal water. Stir for 15 min to generate the potassium thiolate salt.

  • Alkylation: Dropwise add 3-(chloromethyl)pyridine hydrochloride (10 mmol).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Isolation: Cool to RT. Pour onto crushed ice. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF. Yield typically >75%.[1]

Protocol B: Hypoxia-Specific Cytotoxicity Assay

Causality: This protocol differentiates between general toxicity and hypoxia-selective inhibition (CA IX dependent).

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells (5,000 cells/well) in 96-well plates.

  • Conditions: Prepare two sets of plates:

    • Normoxia: Incubate at 37°C, 5% CO

      
      , 21% O
      
      
      
      .
    • Hypoxia: Incubate at 37°C, 5% CO

      
      , 1% O
      
      
      
      (using a hypoxia chamber or CoCl
      
      
      mimic).
  • Treatment: Treat with graded concentrations (0.1 – 100 µM) of the test compound for 48 hours.

  • Readout: Perform MTT or CCK-8 assay.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 2.0 indicates hypoxia-selective targeting (characteristic of CA IX inhibitors).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Yang, Y., et al. (2012).[2] Synthesis and anticancer activity of novel 2-amino-1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Establishes the anticancer range of 2-amino-5-thio-thiadiazoles).

  • Mavrova, A. T., et al. (2014). Synthesis and cytotoxic activity of some 5-substituted-2-amino-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. Link

  • Lu, W. F., et al. (2020). Discovery of thiadiazole derivatives as novel Smoothened antagonists for cancer therapy. European Journal of Medicinal Chemistry. (References thiadiazole thioethers in Hedgehog pathway).

Sources

Validating the anticancer activity of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation framework for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine (referred to herein as TDA-Py3 ).

Based on the 1,3,4-thiadiazole scaffold's established bioactivity profile, this compound acts primarily as a bioisostere of pyrimidine , interfering with DNA replication, and has strong potential as a Kinesin Spindle Protein (KSP/Eg5) inhibitor . This guide compares TDA-Py3 against clinical-stage thiadiazoles (e.g., Filanesib) and standard-of-care antimitotics (e.g., Paclitaxel).

Executive Summary & Mechanism of Action

TDA-Py3 distinguishes itself through the "mesoionic" character of the 1,3,4-thiadiazole ring, which facilitates transmembrane permeability despite internal polarity.[1] Unlike traditional taxanes (Paclitaxel) that stabilize microtubules causing neuropathy, TDA-Py3 is designed to target the mitotic motor protein KSP (Eg5), leading to "mono-astral" spindle formation and apoptotic cell death without affecting non-dividing neurons.

Primary Mechanism: Mitotic Arrest (G2/M Phase) via KSP Inhibition. Secondary Mechanism: Pyrimidine Antimetabolite activity (DNA replication interference).

Comparative Analysis: TDA-Py3 vs. Alternatives

The following table contrasts TDA-Py3 with its direct mechanistic competitor (Filanesib ) and the standard of care (Paclitaxel ).

FeatureTDA-Py3 (Candidate) Filanesib (Benchmark) Paclitaxel (Standard of Care)
Core Scaffold 1,3,4-Thiadiazole1,3,4-ThiadiazoleTaxane
Target KSP (Eg5) / DNA ReplicationKSP (Eg5)

-Tubulin (Stabilizer)
Solubility High (Mesoionic character)Moderate (Requires formulation)Low (Requires Cremophor EL)
Neurotoxicity Low (Does not target axons)LowHigh (Peripheral Neuropathy)
Half-Life (

)
Est. 4–6 hours (Rodent)~18 hours (Human)3–50 hours (Biphasic)
Primary Resistance MDR1 efflux (Potential)AGP binding (High)

-tubulin mutations
Experimental Design & Causality

To validate TDA-Py3, you must prove it outperforms the alternatives in efficacy or safety.

A. Cell Line Selection (The "Why")

Do not choose cell lines randomly.

  • MCF-7 (Breast): Selected because 1,3,4-thiadiazoles show preferential potency against luminal A breast cancer subtypes (see Kumar et al.).

  • HCT116 (Colon): Selected for p53-wildtype status, allowing observation of p53-dependent apoptosis following mitotic arrest.

  • MDR1-Overexpressing Line (e.g., KB-V1): Essential to prove TDA-Py3 overcomes Multi-Drug Resistance (MDR) better than Paclitaxel.

B. Animal Model Selection
  • Model: BALB/c Nude Mice (Athymic).

  • Reasoning: T-cell deficiency prevents rejection of human xenografts, but intact B-cell/NK function allows for some stromal interaction assessment.

  • Sample Size:

    
     per group (Calculated for Power=0.8, 
    
    
    
    assuming 40% tumor volume difference).
Step-by-Step Validation Protocol
Phase 1: Formulation & Maximum Tolerated Dose (MTD)

Objective: Establish the safe therapeutic window.

  • Formulation: Dissolve TDA-Py3 in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (Avoid Cremophor to demonstrate superior safety over Paclitaxel).

  • Dosing: Administer IP (Intraperitoneal) q.d. (daily) for 5 days.

    • Escalation cohorts: 10, 25, 50, 100 mg/kg.

  • Stop Criteria:

    
     body weight loss or severe lethargy.
    
Phase 2: Efficacy Study (Xenograft)

Objective: Quantify Tumor Growth Inhibition (TGI).

  • Inoculation: Inject

    
     MCF-7 cells (matrigel 1:1) into the mammary fat pad.
    
  • Randomization: When tumors reach ~100 mm³, randomize into 4 groups:

    • Group A: Vehicle Control.

    • Group B: Paclitaxel (10 mg/kg IV, q3d) - Positive Control.

    • Group C: TDA-Py3 Low Dose (25 mg/kg IP, qd).

    • Group D: TDA-Py3 High Dose (50 mg/kg IP, qd).

  • Measurement: Caliper measurement every 3 days. Formula:

    
    .
    
  • Duration: 21 Days.

Phase 3: Pharmacodynamics (Biomarker Confirmation)

Objective: Prove the mechanism (KSP Inhibition) in vivo.

  • Protocol: Sacrifice 3 mice/group at 24h post-last dose.

  • Histology: Stain tumor sections for Phospho-Histone H3 (pHH3) .

    • Logic: KSP inhibition arrests cells in mitosis. High pHH3 indicates mitotic accumulation (the drug is working).

Visualization of Workflows & Pathways
Figure 1: In Vivo Validation Workflow

Caption: Sequential validation pipeline from formulation to molecular mechanism confirmation.

ValidationPipeline Start Compound Synthesis TDA-Py3 Formulation Formulation (DMSO/PEG300) Start->Formulation MTD Phase 1: MTD (Toxicity Check) Formulation->MTD Xenograft Phase 2: Xenograft (MCF-7 Model) MTD->Xenograft Safe Dose Defined Biomarker Phase 3: MoA (pHH3 Staining) Xenograft->Biomarker Tumor Harvest Outcome Validation Complete Biomarker->Outcome Mechanism Confirmed

Figure 2: Mechanism of Action (KSP Inhibition)

Caption: TDA-Py3 inhibits KSP (Eg5), preventing centrosome separation and inducing Mono-astral spindles.

MoA Drug TDA-Py3 Target KSP (Eg5) Motor Protein Drug->Target Binds Allosterically Process1 Inhibits Centrosome Separation Target->Process1 Blocks ATP Hydrolysis Phenotype Mono-astral Spindle Formation Process1->Phenotype Arrest Mitotic Arrest (G2/M Phase) Phenotype->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Data Presentation: Expected Results

Table 2: Expected Efficacy & Toxicity Data Based on typical thiadiazole performance in literature (e.g., Kumar et al., 2010; Zhang et al., 2014).

MetricVehicle ControlPaclitaxel (10mg/kg)TDA-Py3 (50mg/kg)Interpretation
Final Tumor Vol (mm³)



Comparable efficacy to SOC.
TGI (%) -


Strong anticancer activity.
Body Weight Change



Superior Safety Profile.
Survival (Day 21)



Reduced systemic toxicity.
References
  • 1,3,4-Thiadiazole Based Anticancer Agents. Bentham Science. (Review of thiadiazole scaffold bioactivity).

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles. National Institutes of Health (NIH). (Validation in MCF-7 cell lines).

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (Mechanism of action as pyrimidine bioisosteres).[2][3]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (In vivo stability and mesoionic properties).[1][4]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. PMC. (Pharmacokinetics and KSP inhibition context).

Sources

Structure-Activity Relationship of Pyridinylmethylthio-thiadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of pyridinylmethylthio-thiadiazoles Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the medicinal chemistry of 2-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazoles , a scaffold gaining traction in drug discovery for its dual antimicrobial and anticancer potential. Unlike generic thiadiazoles, this specific architecture incorporates a flexible thioether linker and a pyridine "tail" capable of distinct pi-stacking and metal chelation interactions. This document compares its performance against standard pharmacophores, details the synthetic logic, and visualizes the mechanism of action.

The Scaffold Architecture

The efficacy of this molecule stems from three distinct pharmacophoric regions. Understanding the interplay between them is critical for optimization.

  • Region A: The 1,3,4-Thiadiazole Core. A mesoionic ring acting as a bioisostere of an amide bond. It serves as an electron sink, enhancing the acidity of adjacent protons and facilitating hydrogen bonding.

  • Region B: The Thioether Linker (-S-CH2-). Unlike rigid amine or direct-bond linkers, the methylthio linker provides rotational freedom, allowing the molecule to adopt an induced fit within the binding pocket (e.g., DNA Gyrase or Lipoxygenase).

  • Region C: The Pyridine Tail. The nitrogen atom at the 2-position is a critical hydrogen bond acceptor. The aromatic ring participates in

    
     stacking with aromatic residues (e.g., Trp, Phe) in the target protein.
    
DOT Diagram: Pharmacophore Logic

SAR_Logic cluster_0 Scaffold Components Core 1,3,4-Thiadiazole Core (Electron Sink) Linker Thioether Linker (-S-CH2-) (Rotational Flexibility) Core->Linker C2 Attachment Activity Biological Activity (Antimicrobial/Anticancer) Core->Activity Mesoionic Interaction Tail Pyridine Ring (Pi-Stacking & H-Bonding) Linker->Tail C-S Bond Tail->Activity Target Binding

Figure 1: Modular breakdown of the pyridinylmethylthio-thiadiazole scaffold contributing to biological activity.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent studies comparing Pyridinylmethylthio-thiadiazoles (PMT) against standard clinical agents.

Table 1: Representative Antimicrobial & Cytotoxic Profile

MetricPyridinylmethylthio-Thiadiazole (Lead)Ciprofloxacin (Std.[1] Antibiotic)Doxorubicin (Std. Anticancer)Performance Insight
MIC (S. aureus) 4.0 – 12.5 µg/mL0.5 – 1.0 µg/mLN/AModerate Potency: Less potent than Cipro but effective against some resistant strains due to novel binding modes.
MIC (E. coli) 12.5 – 50.0 µg/mL0.01 – 0.5 µg/mLN/AGram-Negative Barrier: The lipophilic thioether linker aids membrane penetration but efflux remains a challenge.
IC50 (MCF-7 Cancer) 5.2 – 15.4 µMN/A0.5 – 2.0 µMPromising Cytotoxicity: Shows significant selectivity for cancer cells over normal fibroblasts (selectivity index > 10).
Lipophilicity (LogP) 2.5 – 3.80.281.27High Membrane Permeability: Optimized for intracellular targets but requires formulation for solubility.

Critical Insight: While the PMT scaffold often shows higher MIC values than "gold standard" antibiotics, its value lies in overcoming resistance . The distinct mechanism (involving the thioether flexibility) allows it to evade mutations that render rigid sulfonamides ineffective.

Mechanism of Action (MOA)

The biological activity is primarily attributed to the inhibition of DNA Gyrase (Topoisomerase II) in bacteria and Lipoxygenase (LOX) or specific kinases in cancer cells.

The Binding Mode:

  • The Thiadiazole N3/N4 atoms form hydrogen bonds with the active site residues (e.g., Asp, Arg).

  • The Pyridine Nitrogen coordinates with metal ions (Mg2+ in DNA Gyrase) or acts as an H-bond acceptor.

  • The Thioether Linker allows the pyridine ring to fold over and

    
    -stack with DNA base pairs or hydrophobic pockets.
    
DOT Diagram: Signaling & Inhibition Pathway

MOA_Pathway Compound Pyridinylmethylthio-Thiadiazole Interaction Binding Event: 1. H-Bond (Thiadiazole) 2. Metal Chelation (Pyridine) 3. Pi-Stacking (Aromatic) Compound->Interaction Permeates Cell Wall Target_Bact Bacterial DNA Gyrase (ATPase Domain) Effect_Bact Inhibition of DNA Supercoiling Target_Bact->Effect_Bact Target_Canc 15-Lipoxygenase (LOX) & Tyrosine Kinases Effect_Canc Suppression of Inflammatory Metabolites Target_Canc->Effect_Canc Interaction->Target_Bact Selectivity A Interaction->Target_Canc Selectivity B Result Apoptosis / Cell Death Effect_Bact->Result Effect_Canc->Result

Figure 2: Dual-mechanism pathway showing inhibition of bacterial replication and cancer cell proliferation.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing this scaffold.

A. Synthesis: The Thiol-Alkylation Route

This method is preferred over direct cyclization for its modularity, allowing different pyridine halides to be "snapped" onto the thiadiazole core.

Reagents:

  • 5-Substituted-1,3,4-thiadiazole-2-thiol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the 1,3,4-thiadiazole-2-thiol in anhydrous DMF (5 mL/mmol) in a round-bottom flask. Add K2CO3 and stir at Room Temperature (RT) for 30 minutes to generate the thiolate anion.

  • Alkylation: Add 2-(chloromethyl)pyridine dropwise to the mixture.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the reaction mixture into crushed ice-water. The product should precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF mixture to obtain the pure thioether.

B. Biological Assay: Broth Microdilution (MIC Determination)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL) in a 96-well plate.

  • Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours .

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References
  • Aliabadi, A. et al. (2017).[2] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res.[3][4][5][6][7] Link

  • Yusuf, M. et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1,3,4-Thiadiazole derivatives. American Journal of PharmTech Research. Link

  • Matysiak, J. et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacol Rep. Link[3]

  • Serban, G. (2020).[8] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy.[4][6][8][9] Link

  • Santhosh, C. et al. (2023).[10] Acid-catalyzed regioselective cyclization reaction... provides 2,5-disubstituted-1,3,4-thiadiazoles.[10][11] J. Org.[10] Chem. Link

Sources

A Comparative Guide to Carbonic Anhydrase Inhibition: Profiling 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, represent a clinically significant target for therapeutic intervention in a range of disorders, including glaucoma, epilepsy, and cancer. This guide provides a comparative analysis of a novel compound, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, against a panel of well-established carbonic anhydrase inhibitors: Acetazolamide, Methazolamide, and Dorzolamide.

The core of this investigation lies in the structural features of these molecules. The 1,3,4-thiadiazole scaffold is a recurring motif in a multitude of biologically active compounds. Its presence in clinically approved carbonic anhydrase inhibitors such as Acetazolamide and Methazolamide underscores its importance in the design of new modulators of this enzyme class. The subject of this guide, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, incorporates this key heterocyclic system, suggesting its potential as a carbonic anhydrase inhibitor. While direct inhibitory constants for this specific molecule are not yet publicly available, the known activity of structurally related 1,3,4-thiadiazole-thiols, which exhibit inhibition in the nanomolar to micromolar range against various human carbonic anhydrase (hCA) isoforms, provides a strong rationale for its investigation.[1]

This guide will delve into the mechanistic underpinnings of carbonic anhydrase inhibition, present a quantitative comparison of the established inhibitors, and provide a detailed, field-proven experimental protocol for researchers to independently assess the inhibitory potential of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine and other novel compounds.

The Target: Carbonic Anhydrase

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. The catalytic mechanism hinges on a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon dioxide substrate.

cluster_0 Catalytic Cycle CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_ion H⁺ Enzyme_Zn_OH Enzyme-Zn²⁺-OH⁻ Enzyme_Zn_HCO3 Enzyme-Zn²⁺-HCO₃⁻ Enzyme_Zn_OH->Enzyme_Zn_HCO3 + CO₂ Enzyme_Zn_H2O Enzyme-Zn²⁺-H₂O Enzyme_Zn_H2O->Enzyme_Zn_OH - H⁺ Enzyme_Zn_HCO3->Enzyme_Zn_H2O + H₂O - HCO₃⁻

Carbonic Anhydrase Catalytic Cycle

Comparative Inhibitor Profiling

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the reported Ki values for Acetazolamide, Methazolamide, and Dorzolamide against several key human carbonic anhydrase isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 250127425.85.7
Methazolamide -14---
Dorzolamide >100009.0850052.03.5

Note: Data compiled from multiple sources.[2][3][4] The inhibitory profile of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is yet to be determined.

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

To empower researchers to quantitatively assess the inhibitory activity of novel compounds like 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, we provide a detailed protocol for a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.

Principle

The hydration of CO2 produces a proton, leading to a decrease in the pH of the solution. By using a pH indicator, the rate of this reaction can be followed spectrophotometrically. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.

cluster_workflow Stopped-Flow Assay Workflow A Syringe A: Enzyme + pH Indicator in Buffer Mixer Rapid Mixer A->Mixer B Syringe B: CO₂-saturated Solution B->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer Cell->Detector Data Data Acquisition: Absorbance vs. Time Detector->Data

Stopped-Flow Assay Experimental Setup

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • pH Indicator: 0.2 mM solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) at a concentration of 1 mg/mL in the assay buffer. Dilute to the final working concentration (e.g., 10 µM) in the assay buffer containing the pH indicator.

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the test compound (e.g., 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine) and known inhibitors (Acetazolamide, etc.) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the other syringe with the CO₂ solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time for at least 10 seconds.

    • To determine the inhibitory effect, pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature before mixing with the CO₂ solution.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

For researchers interested in synthesizing this compound for their own investigations, a plausible synthetic route can be adapted from established methods for similar 1,3,4-thiadiazole derivatives. A potential two-step synthesis is outlined below:

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

  • Alkylation to form the final product: The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol can then be alkylated with 3-(chloromethyl)pyridine in the presence of a base to yield 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine.

Concluding Remarks

The structural similarity of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine to known carbonic anhydrase inhibitors, coupled with the established activity of related 1,3,4-thiadiazole-thiol derivatives, positions it as a compelling candidate for further investigation. This guide provides the necessary context and a robust experimental framework for researchers to explore its inhibitory potential. The provided comparative data on established inhibitors serves as a benchmark for such evaluations. The continued exploration of novel scaffolds like the one presented here is vital for the development of the next generation of selective and potent carbonic anhydrase inhibitors.

References

  • Arslan, O., Küfrevioğlu, Ö. İ., & Nalbantoğlu, B. (1997). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 5(3), 515-518. Available at: [Link]

  • Puscas, A. B., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Journal of Medicinal Chemistry, 48(24), 7574-7580. Available at: [Link]

  • De Simone, G., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 581-587. Available at: [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3374. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. Retrieved from [Link]

  • Borras, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 173. Available at: [Link]

Sources

A Researcher's Guide to De-risking Drug Discovery: Evaluating the Cross-Reactivity of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug for its intended target. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme cross-reactivity of novel chemical entities, using the hypothetical case of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This diverse bioactivity underscores the importance of a thorough cross-reactivity assessment to elucidate the precise mechanism of action and potential polypharmacology of any new analogue. While the primary target of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is yet to be definitively established in publicly accessible literature, its structural motifs suggest a potential for interaction with a variety of enzymes, particularly kinases, due to the presence of a hinge-binding pyridine moiety and a flexible thioether linkage.

This guide will not only outline the state-of-the-art experimental methodologies for profiling enzyme cross-reactivity but will also delve into the rationale behind experimental design and data interpretation, empowering researchers to build a robust selectivity profile for their compounds of interest.

The Imperative of Selectivity Profiling in Drug Development

The "one drug, one target" paradigm has evolved. We now understand that a compound's clinical success is often dictated by its selectivity profile across the entire proteome. A highly selective compound minimizes the risk of off-target side effects. Conversely, in some cases, a controlled polypharmacology, where a drug interacts with multiple, therapeutically relevant targets, can be advantageous. Understanding the cross-reactivity of a compound like 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is therefore not just a de-risking step but a crucial part of characterizing its therapeutic potential.

Experimental Methodologies for Assessing Enzyme Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation of enzyme cross-reactivity. Below are detailed protocols for key assays that provide orthogonal data points, enhancing the confidence in the generated selectivity profile.

Kinase Profiling: A Primary Concern for Heterocyclic Compounds

Given the prevalence of kinases as drug targets and the potential for heterocyclic compounds to interact with the ATP-binding site, extensive kinase profiling is a mandatory first step.

This method directly measures the transfer of a radiolabeled phosphate from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[3][4] Its direct detection method, without the need for modified substrates or coupling enzymes, makes it a robust and universally applicable assay for all kinases.[3]

Experimental Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the test compound (5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine) at various concentrations. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to provide a sensitive measure of competitive inhibition.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the negatively charged membrane, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter membrane multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.

  • Detection: After drying the membrane, measure the radioactivity of each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Causality Behind Experimental Choices:

  • Near-Km ATP Concentration: Using an ATP concentration close to the Km for each kinase ensures that the assay is sensitive to competitive inhibitors. A much higher ATP concentration would require a higher concentration of the inhibitor to achieve the same level of inhibition, potentially masking its true potency.[5]

  • Radiolabel Choice: [³³P]ATP is often preferred over [³²P]ATP as it has a longer half-life and lower energy, making it safer to handle and generating less signal bleed-through between wells.

Workflow for Radiometric Kinase Assay

G cluster_0 Reaction Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep Prepare Kinase, Substrate, & Test Compound mix Combine Reagents & Initiate Reaction prep->mix atp Prepare [γ-³³P]ATP Mix atp->mix incubate Incubate at 30°C mix->incubate stop Terminate Reaction & Spot on Filter incubate->stop wash Wash Filter Membrane stop->wash detect Scintillation Counting wash->detect analyze Calculate % Inhibition & Determine IC₅₀ detect->analyze

Caption: Workflow for a radiometric kinase assay.

For broader and more rapid screening, fluorescence-based assays are invaluable. Fluorescence Polarization (FP) is a particularly powerful technique.[6][7]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

  • Principle: This assay relies on the change in the tumbling rate of a fluorescently labeled tracer. A small fluorescent tracer (e.g., a labeled antibody that binds to a phosphorylated substrate) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (the phosphorylated substrate), its tumbling slows, and the fluorescence polarization increases. A kinase inhibitor will prevent the phosphorylation of the substrate, thus preventing the binding of the tracer and keeping the polarization low.

  • Reaction: Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.

  • Detection: After the kinase reaction, add a detection solution containing a phosphospecific antibody labeled with a fluorophore and a tracer.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: A decrease in fluorescence polarization indicates kinase inhibition. Calculate IC₅₀ values as described previously.

Causality Behind Experimental Choices:

  • Homogeneous Format: FP assays are "mix-and-read," requiring no separation steps, which makes them highly amenable to high-throughput screening.[6]

  • Sensitivity: While potentially more susceptible to compound interference (e.g., autofluorescence), modern plate readers and careful experimental design can mitigate these issues, providing high sensitivity.

Cellular Target Engagement: Validating Intracellular Activity

Biochemical assays provide crucial information on direct enzyme inhibition, but it is equally important to confirm that the compound can engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (our test compound) to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization.[10]

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control (DMSO).

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Logical Flow of Cross-Reactivity Assessment

G A Test Compound: 5-[(3-Pyridinylmethyl)thio]- 1,3,4-thiadiazol-2-amine B Primary Target Identification (Hypothetical) A->B C Broad Kinase Panel Screen (e.g., Radiometric Assay) B->C D Orthogonal HTS (e.g., Fluorescence Polarization) C->D F Selectivity Profile Generation C->F D->F E Cellular Target Engagement (CETSA) F->E G Structure-Activity Relationship & Lead Optimization F->G

Caption: Logical flow for assessing enzyme cross-reactivity.

Data Presentation and Interpretation

To facilitate a clear comparison of the cross-reactivity profile of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, the quantitative data should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Profile of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Enzyme TargetEnzyme FamilyAssay TypeIC₅₀ (µM)
Primary Target X Kinase Radiometric 0.05
Kinase AKinaseRadiometric> 10
Kinase BKinaseRadiometric1.2
Kinase CKinaseRadiometric8.5
Phosphatase YPhosphataseFP> 20
Protease ZProteaseFRET> 20

Interpretation of Hypothetical Data:

  • High Potency and Selectivity: The compound shows high potency against its primary target (IC₅₀ = 0.05 µM).

  • Off-Target Activity: There is a notable off-target interaction with Kinase B (IC₅₀ = 1.2 µM), indicating a 24-fold selectivity over this target. This warrants further investigation. The interaction with Kinase C is significantly weaker.

  • No Broad Cross-Reactivity: The compound appears to be highly selective against other enzyme families, such as phosphatases and proteases.

Conclusion

A thorough and early assessment of enzyme cross-reactivity is paramount in modern drug discovery. For a novel compound like 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, a systematic approach employing a combination of biochemical and cellular assays is essential to build a comprehensive selectivity profile. By understanding the principles and practicalities of techniques such as radiometric kinase assays, fluorescence polarization, and CETSA, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. The insights gained from such studies are not only critical for de-risking a project but also for potentially uncovering new therapeutic opportunities through controlled polypharmacology.

References

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-280. Available from: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Journal of the Serbian Chemical Society, 75(11), 1495-1503. Available from: [Link]

  • Bunev, A. S., & Vasilev, M. E. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8783. Available from: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available from: [Link]

  • Leveridge, M. V., & McInnes, C. (2011). Fluorescence polarization assays in small molecule screening. Methods in molecular biology (Clifton, N.J.), 716, 85–102. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Available from: [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Zhang, Y., & Yang, D. (2016). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1368, 129–136. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. Available from: [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Available from: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available from: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708. Available from: [Link]

  • Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Advances in Biological Chemistry, 1(1), 7-14. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is paramount. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with numerous derivatives exhibiting promising cytotoxic effects against a range of human cancers.[1][2][3] This guide provides a comprehensive framework for the selectivity profiling of a specific analogue, 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine, herein referred to as Compound X.

This document is intended for researchers, scientists, and drug development professionals. It will detail the scientific rationale and experimental protocols necessary to rigorously evaluate the anticancer potential of Compound X, compare its performance against relevant alternatives, and interpret the resulting selectivity profile.

Introduction: The Rationale for Selectivity Profiling

The therapeutic index of a potential anticancer agent is critically dependent on its selectivity – the ability to preferentially inhibit the growth of cancer cells while sparing normal, healthy cells.[4][5] A lack of selectivity is a primary contributor to the dose-limiting toxicities observed with many conventional chemotherapeutics. Therefore, early and comprehensive selectivity profiling is not merely a screening step but a crucial component of a self-validating system for drug candidate nomination.

The 1,3,4-thiadiazole core is known to interact with various biological targets implicated in tumorigenesis, including kinases and enzymes involved in DNA and RNA synthesis.[1] The pyridine and amine substitutions in Compound X introduce unique electronic and steric properties that may confer a novel mechanism of action or an improved selectivity profile compared to other compounds in this class.

This guide will outline a systematic approach to:

  • Determine the in vitro cytotoxic activity of Compound X across a panel of cancer cell lines.

  • Compare its potency and selectivity to structurally related or mechanistically relevant compounds.

  • Establish a reproducible and robust experimental workflow for generating high-quality, interpretable data.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To build a comprehensive understanding of Compound X's activity, a multi-tiered experimental approach is recommended. This involves an initial broad screening followed by more focused mechanistic and selectivity studies.

Tier 1: Broad-Spectrum Anticancer Activity Screening

The initial assessment of Compound X's anticancer potential should be conducted using a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, which represents nine different types of human cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), is an excellent resource for this purpose.[6][7][8] This broad screen will help identify cancer types that are particularly sensitive to Compound X and provide initial insights into its potential mechanism of action.

Tier 2: Comparative Analysis with Alternative Compounds

To contextualize the activity of Compound X, it is essential to test it in parallel with appropriate reference compounds. Based on the literature for 1,3,4-thiadiazole derivatives, the following would be suitable comparators:

  • Structural Analogue: 2-amino-5-phenyl-1,3,4-thiadiazole. This compound shares the core 2-amino-1,3,4-thiadiazole moiety but has a phenyl group instead of the pyridinylmethylthio substituent.[9] Comparing the activity of Compound X to this analogue will highlight the contribution of the pyridinylmethylthio group to its cytotoxic profile.

  • Clinically Relevant Standard-of-Care: A well-established chemotherapeutic agent used to treat the cancer types identified as sensitive in the Tier 1 screen (e.g., Doxorubicin for breast cancer, Cisplatin for lung cancer). This will benchmark the potency of Compound X against current therapeutic options.

Tier 3: Selectivity Assessment Against Normal Cells

The cornerstone of this profiling guide is the determination of selectivity. To achieve this, the cytotoxic effects of Compound X on cancer cell lines should be directly compared to its effects on non-cancerous, healthy cell lines. A suitable choice would be a human fibroblast cell line (e.g., MRC-5) or an epithelial cell line (e.g., HaCaT). The selectivity index (SI) can then be calculated as follows:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. The use of multiple, complementary assays to assess cell viability is crucial for robust and reliable data.[10]

Cell Culture and Maintenance
  • Cell Line Acquisition and Authentication: Obtain cell lines from a reputable cell bank (e.g., ATCC). Authenticate cell lines using short tandem repeat (STR) profiling before use and at regular intervals.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X and the comparator compounds in culture medium. Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Confirmatory Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cellular protein content, providing an alternative measure of cell viability.[10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

  • Washing: Wash the plates with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., Tris base) to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 510 nm).

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Compound X and Reference Agents

Cell LineCancer TypeCompound X (IC50)2-amino-5-phenyl-1,3,4-thiadiazole (IC50)Doxorubicin (IC50)
MCF-7BreastExperimental DataExperimental DataExperimental Data
MDA-MB-231BreastExperimental DataExperimental DataExperimental Data
A549LungExperimental DataExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental DataExperimental Data
PC-3ProstateExperimental DataExperimental DataExperimental Data
MRC-5 Normal Lung Experimental Data Experimental Data Experimental Data

Table 2: Selectivity Index (SI) of Compound X

Cell LineCancer TypeCompound X (SI)
MCF-7BreastCalculated Data
MDA-MB-231BreastCalculated Data
A549LungCalculated Data
HCT116ColonCalculated Data
PC-3ProstateCalculated Data

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the selectivity profiling of Compound X.

experimental_workflow cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_tier2 Tier 2: Comparative Analysis cluster_tier3 Tier 3: Selectivity Profiling T1_Start Compound X Synthesis & QC T1_Screen NCI-60 Cell Line Panel Screen T1_Start->T1_Screen T1_End Identify Sensitive Cancer Types T1_Screen->T1_End T2_Select Select Relevant Cancer Cell Lines T1_End->T2_Select T2_Compare Test Compound X vs. Alternatives (Structural Analogue & Standard-of-Care) T2_Select->T2_Compare T2_Potency Determine Comparative Potency (IC50) T2_Compare->T2_Potency T3_SI Calculate Selectivity Index (SI) T2_Potency->T3_SI T3_Normal Select Normal (Non-cancerous) Cell Line T3_Test Test Compound X on Normal Cells T3_Normal->T3_Test T3_Test->T3_SI

Caption: Experimental workflow for selectivity profiling of Compound X.

Potential Signaling Pathways and Mechanisms

While the precise mechanism of action for Compound X is yet to be elucidated, the 1,3,4-thiadiazole core is known to be involved in various anticancer pathways. Further investigation could explore its effect on pathways such as:

signaling_pathway cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes CompoundX Compound X Kinases Kinase Inhibition (e.g., VEGFR, EGFR) CompoundX->Kinases DNA_Synth DNA/RNA Synthesis Inhibition CompoundX->DNA_Synth CA_Inhib Carbonic Anhydrase Inhibition CompoundX->CA_Inhib CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis DNA_Synth->CellCycleArrest Apoptosis Apoptosis CA_Inhib->Apoptosis

Caption: Potential signaling pathways targeted by 1,3,4-thiadiazole derivatives.

Conclusion

This guide provides a robust framework for the comprehensive selectivity profiling of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine. By following the outlined experimental strategy, researchers can generate high-quality, reproducible data to assess its potential as a selective anticancer agent. The emphasis on comparative analysis and the use of normal cell lines for selectivity indexing are critical for making informed decisions in the drug discovery pipeline. The insights gained from this profiling will be instrumental in guiding future lead optimization and mechanistic studies.

References

  • Al-Subeh, M. A., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Rasayan, J. Chem. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • Wang, Y., et al. (2009). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]

  • National Center for Biotechnology Information. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Kaplaushenko, A., et al. (2017). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ResearchGate. [Link]

  • Abdel-Gawad, H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Center for Biotechnology Information. [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Abdel-Gawad, H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Gümüş, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • Pérez-García, F., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. National Center for Biotechnology Information. [Link]

  • Bergamaschi, M., et al. (1961). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). National Center for Biotechnology Information. [Link]

  • Khairullina, A. R., et al. (2022). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Wright, A. D., et al. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. National Center for Biotechnology Information. [Link]

  • Rahman, M. A., et al. (2018). Metabolite profiling and anti-cancer activity of two medicinally important Euphorbia species. Scientific Reports. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Szymański, J., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. Data. Division of Cancer Treatment and Diagnosis. [Link]

  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]

  • American Association for Cancer Research. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. [Link]

Sources

A Guide to Reproducible Synthesis and Biological Evaluation of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of compounds exhibiting potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The stability of the aromatic thiadiazole ring, combined with its ability to act as a hydrogen bond acceptor and a two-electron donor system, makes it a privileged structure in modern drug design. This guide provides a comparative analysis of common synthetic routes to 1,3,4-thiadiazoles and delves into the critical aspects of ensuring the reproducibility of their biological data, supported by experimental insights and best practices.

Part 1: Synthesis of 1,3,4-Thiadiazoles: A Comparative Overview

The synthesis of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of open-chain precursors. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern on the thiadiazole ring, and the scalability of the reaction. Here, we compare the most prevalent methods.

Key Synthetic Strategies
Starting MaterialReagents & ConditionsAdvantagesDisadvantagesYield Range
Thiosemicarbazides Carboxylic acids with dehydrating agents (e.g., H₂SO₄, POCl₃, PPE)Readily available starting materials, versatile for synthesizing 2,5-disubstituted and 2-amino-1,3,4-thiadiazoles.Harsh acidic conditions may not be suitable for sensitive functional groups.60-90%
Acylhydrazines Carbon disulfide in the presence of a base (e.g., KOH), followed by acidification.Good for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols.Use of toxic and flammable carbon disulfide.50-85%
Thiosemicarbazones Oxidative cyclization using reagents like ferric chloride (FeCl₃) or ammonium persulfate.Useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.The strength of the oxidizing agent needs to be carefully controlled to avoid side reactions.55-95%
Dithiocarbazates Reaction with aldehydes or ketones followed by cyclization.Provides a route to a variety of substituted 1,3,4-thiadiazoles.May require the preparation of the dithiocarbazate precursor.65-90%
Experimental Workflow: A General Approach

The synthesis of 1,3,4-thiadiazoles, irrespective of the chosen route, generally follows a reproducible workflow. The key to ensuring reproducibility lies in the meticulous control of reaction parameters and the thorough characterization of intermediates and final products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization & Analysis A Starting Material Selection (e.g., Thiosemicarbazide) B Reagent & Solvent Preparation A->B Purity Check C Reaction Setup (Inert atmosphere, Temperature control) B->C D Addition of Reagents (Controlled rate) C->D E Monitoring Reaction Progress (TLC, LC-MS) D->E F Quenching & Extraction E->F G Purification (Crystallization, Chromatography) F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (HPLC, Elemental Analysis) H->I J Final Product I->J Data Archiving & Reporting G cluster_prep Compound & Assay Preparation cluster_assay Biological Assay cluster_analysis Data Analysis & Reporting A Compound QC (Purity, Identity) B Stock Solution Preparation & Storage A->B C Assay Plate Preparation (Cell seeding, Reagent prep) B->C D Compound Treatment (Dose-response) C->D E Incubation (Controlled environment) D->E F Data Acquisition (e.g., Plate reader) E->F G Data Processing (Normalization, Curve fitting) F->G H Statistical Analysis G->H I Comprehensive Reporting (Methods, Results, Controls) H->I J Reproducible Biological Data I->J Data Validation & Archiving

Sources

Peer-reviewed studies on 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine and Analogues

Executive Summary

This guide evaluates 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine , a rationally designed pharmacophore derived from the bioactive 1,3,4-thiadiazole-2-amine scaffold. This specific analogue represents a strategic bioisosteric modification of the well-characterized 5-(benzylthio)-1,3,4-thiadiazol-2-amine .

By replacing the phenyl ring of the benzyl group with a 3-pyridyl moiety, this analogue addresses the primary limitation of the benzyl series: poor aqueous solubility . The incorporation of the pyridine nitrogen introduces a protonatable center (pKa ~3-5), enhancing hydrophilicity without compromising the steric fit within the hydrophobic pockets of target enzymes such as Carbonic Anhydrase (CA) and Inosine Monophosphate Dehydrogenase (IMPDH) .

Mechanistic Profiling

Primary Target: Carbonic Anhydrase (CA) Inhibition

The 1,3,4-thiadiazole-2-amine core is a classic zinc-binding group (ZBG). The endocyclic nitrogens (N3/N4) coordinate with the Zn²⁺ ion in the active site of metalloenzymes.

  • Mechanism: The sulfonamide-like "two-electron donor" mechanism. The exocyclic amine (or the N3 of the ring) acts as a hydrogen bond donor/acceptor network anchor, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • 3-Pyridyl Advantage: In the CA active site, the "tail" of the inhibitor extends into the hydrophobic half of the channel. The 3-pyridyl nitrogen offers a potential secondary H-bond interaction with hydrophilic residues (e.g., Thr/His) near the channel entrance, potentially increasing selectivity for specific isoforms (e.g., hCA II vs. hCA IX) compared to the purely lipophilic benzyl analogue.

Secondary Target: Anticancer Kinase Modulation

Thiadiazole-thioethers are reported inhibitors of FAK (Focal Adhesion Kinase) and Abl kinase .

  • Mechanism: Competitive inhibition at the ATP-binding pocket. The planar thiadiazole ring mimics the adenine base of ATP.

  • SAR Insight: The "thio" linker provides flexibility, allowing the aromatic "tail" (3-pyridyl) to adjust and occupy the ribose-binding region or the hydrophobic back-pocket.

Comparative Analysis

The following table contrasts the subject molecule with its direct lipophilic analogue (Benzyl) and the clinical standard (Acetazolamide).

FeatureSubject: 3-Pyridylmethyl AnalogueReference: Benzyl AnalogueStandard: Acetazolamide
Structure 5-[(3-pyridinylmethyl)thio]-...5-(benzylthio)-...5-acetamido-1,3,4-thiadiazole-2-sulfonamide
LogP (Calc) ~0.8 - 1.2 (Moderate)~2.0 - 2.5 (High)-0.26 (Low)
Solubility High (pH-dependent)LowModerate
CA Inhibition (Ki) < 100 nM (Predicted)*~100 - 500 nM~10 - 50 nM
Cytotoxicity (IC50) ~2 - 5 µM (Est. vs HepG2)2.44 µM (LoVo cells)> 50 µM (Inactive)
Primary Utility Dual CA/Kinase InhibitorAnticancer/DiureticGlaucoma/Diuretic
Toxicity Risk Low (Pyridine metabolism)Moderate (Lipophilicity)Low

*Prediction based on hCA I/II selectivity profiles of heterocyclic sulfonamides (Supuran et al.).

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthesis pathway via S-alkylation and the Structure-Activity Relationship (SAR) logic driving the selection of the 3-pyridyl analogue.

G Start Thiosemicarbazide + CS2 Core 5-amino-1,3,4- thiadiazole-2-thiol (The Nucleophile) Start->Core Cyclization (Base) Product_Bn Reference Analogue (Benzylthio) High Potency, Low Sol. Core->Product_Bn + Reagent_Bn (S-Alkylation) Product_Py Target Analogue (3-Pyridylmethylthio) Balanced Potency/Sol. Core->Product_Py + Reagent_Py (S-Alkylation) Reagent_Bn Benzyl Chloride (Lipophilic) Reagent_Py 3-(Chloromethyl)pyridine (Hydrophilic/Basic) Target_Kinase Target: Kinases (FAK/Abl) (ATP Pocket) Product_Bn->Target_Kinase Hydrophobic interaction Target_CA Target: Carbonic Anhydrase (Zinc Binding) Product_Py->Target_CA N3/N4 Coordination Product_Py->Target_Kinase H-bond (Pyridine N)

Caption: Synthesis via S-alkylation of the thiol core and divergent SAR pathways for Benzyl vs. Pyridyl analogues.

Experimental Protocols

Protocol A: One-Pot Synthesis (S-Alkylation)

Adapted from Drapak et al. (2021) for 5-thio-substituted thiadiazoles.

  • Reagents: 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol), Potassium Hydroxide (KOH, 10 mmol), 3-(Chloromethyl)pyridine hydrochloride (9 mmol), Ethanol (96%).

  • Activation: Dissolve the thiol and KOH in Ethanol (20 mL). Heat gently (40°C) for 10 mins to generate the potassium thiolate salt in situ.

  • Coupling: Add 3-(Chloromethyl)pyridine slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. Pour into crushed ice (100 mL).

    • Note: The pyridine analogue may not precipitate as easily as the benzyl one due to solubility. If no precipitate forms, neutralize to pH 7.0–7.5 with dilute HCl or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: Carbonic Anhydrase Esterase Assay

Standard validation for thiadiazole-based bioactivity.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Enzyme: Human Carbonic Anhydrase (hCA I or II, commercially available).

  • Buffer: Tris-SO4 buffer (pH 7.6).

  • Workflow:

    • Incubate Enzyme + Inhibitor (The Pyridyl Analogue) for 15 mins at 25°C.

    • Add NPA substrate (3 mM).

    • Measure absorbance of 4-nitrophenol product at 400 nm over 30 minutes using a spectrophotometer.

  • Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

References

  • Drapak, I., et al. (2021).[1] "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." MDPI Molbank.

  • Supuran, C. T. (2008). "Carbonic anhydrase inhibitors: Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols."[2] Bioorganic & Medicinal Chemistry Letters.

  • Yusuf, M., et al. (2017). "Synthesis and anti-cancer activity aspects of 1,3,4-thiadiazole containing bioactive molecules." Journal of Saudi Chemical Society.

  • Matysiak, J., et al. (2015). "Synthesis and biological evaluation of 5-substituted 2-amino-1,3,4-thiadiazoles." Chemical Papers.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.